molecular formula C8H7Br2F B1339853 1,2-Bis(bromomethyl)-4-fluorobenzene CAS No. 55831-04-4

1,2-Bis(bromomethyl)-4-fluorobenzene

Cat. No.: B1339853
CAS No.: 55831-04-4
M. Wt: 281.95 g/mol
InChI Key: BTAKGWBWUAVBGB-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)-4-fluorobenzene is a versatile and valuable bifunctional building block in organic synthesis and medicinal chemistry. This compound is characterized by two highly reactive bromomethyl groups positioned ortho to each other on a fluorobenzene ring, making it an ideal precursor for the construction of complex molecular architectures. Its primary research application lies in its role as a versatile linker and scaffold for synthesizing constrained structures, macrocycles, and pharmacologically active compounds. The presence of the fluorine atom allows for further electronic tuning and can be crucial in the development of materials with specific properties or active pharmaceutical ingredients (APIs). The mechanism of action for this reagent is primarily that of an alkylating agent. Each bromomethyl group can undergo nucleophilic substitution (typically via an SN2 pathway) where a nucleophile, such as an amine, thiol, or alcohol, attacks the carbon atom, displacing the bromide ion and forming a new carbon-heteroatom bond. This enables researchers to systematically build molecules around the central benzene core. As a bifunctional alkylator, it is particularly useful in creating fused ring systems and chelating ligands. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(bromomethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2F/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAKGWBWUAVBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472499
Record name 1,2-BIS(BROMOMETHYL)-4-FLUOROBENZENE
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URL https://comptox.epa.gov/dashboard/DTXSID90472499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55831-04-4
Record name 1,2-BIS(BROMOMETHYL)-4-FLUOROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 1,2-Bis(bromomethyl)-4-fluorobenzene: Physicochemical Properties and Strategic Synthesis Planning

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(bromomethyl)-4-fluorobenzene is a fluorinated aromatic compound poised as a versatile building block for complex organic synthesis. Its bifunctional nature, featuring two reactive benzylic bromide moieties, presents unique opportunities for constructing cyclic systems and introducing specific molecular scaffolds essential in medicinal chemistry and materials science. The strategic placement of a fluorine atom on the benzene ring significantly modulates the molecule's electronic properties, offering a handle for achieving selective chemical transformations. This guide provides a comprehensive analysis of the known physicochemical properties of this compound, explores its reactivity based on established chemical principles, and outlines detailed, insight-driven strategies for its effective use in synthesis planning.

Introduction: The Strategic Value of a Fluorinated Bifunctional Reagent

The incorporation of fluorine into molecular frameworks is a cornerstone of modern drug discovery.[1][2] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—are leveraged to enhance critical drug attributes such as metabolic stability, binding affinity, and bioavailability.[2][3] Consequently, fluorinated building blocks are indispensable tools for medicinal chemists.[4][5]

This compound belongs to a class of difunctional reagents known as substituted xylenes. These molecules are powerful precursors for creating complex architectures, particularly heterocyclic and polycyclic ring systems. The presence of two benzylic bromide groups provides two points for synthetic elaboration. Benzylic halides are highly reactive towards nucleophilic substitution, making them ideal for forming new carbon-carbon and carbon-heteroatom bonds.

The defining feature of this particular reagent is the interplay between the two bromomethyl groups and the fluorine substituent. This arrangement leads to differential reactivity, a crucial aspect for synthesis planning that allows for sequential, controlled reactions. Understanding these nuances is key to unlocking the full synthetic potential of this reagent in developing novel pharmaceutical agents and advanced materials.

Physicochemical & Safety Data

While comprehensive experimental data for this compound is not extensively reported, the following table summarizes its core identifiers and known properties. Inferred data, based on analogous compounds like 4-Fluorobenzyl bromide, are noted to guide handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name This compound-
CAS Number 55831-04-4-
Molecular Formula C₈H₇Br₂F-
Molecular Weight 281.95 g/mol Calculated
Appearance Assumed to be a solid or high-boiling liquidBased on related di-brominated xylenes.
Melting Point Not reported-
Boiling Point Not reported-
Solubility Expected to be soluble in common organic solvents (DCM, THF, DMF).Insoluble in water.
Reactivity Moisture sensitive. Reacts with nucleophiles, bases, and metals.Inferred from the reactivity of benzyl bromides.[6]
Safety & Handling

CAUTION: Direct safety data for this compound is limited. The following precautions are based on the known hazards of structurally related benzyl bromides, which are potent lachrymators and corrosive substances.[6][7][8]

  • Hazard Profile: Assumed to be a corrosive material that can cause severe skin burns and eye damage.[7] It is a potent lachrymator (tear-inducing agent). Inhalation may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear chemical safety goggles, a face shield, nitrile or butyl rubber gloves, and a flame-retardant lab coat.

  • Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe dust, vapors, or mists. This compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[6]

  • First Aid:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Principles for Synthesis Planning: Reactivity and Mechanistic Considerations

The synthetic utility of this compound is governed by the high reactivity of its benzylic C-Br bonds and the electronic influence of the fluorine atom.

Electronic Effects of the Fluorine Substituent

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). This combination deactivates the aromatic ring towards electrophilic substitution but, more importantly, influences the reactivity of the adjacent benzylic positions. The strong inductive effect can stabilize the transition states of nucleophilic substitution reactions at the benzylic carbons.

Differential Reactivity of the Bromomethyl Groups

The key to strategic synthesis with this reagent is recognizing that the two bromomethyl groups are electronically distinct. One is ortho to the fluorine atom, while the other is meta.

  • C1-Bromomethyl Group (ortho to F): The C-Br bond at this position is expected to be more reactive towards nucleophilic attack. The electron-withdrawing fluorine atom can stabilize the developing negative charge in the SN2 transition state.

  • C2-Bromomethyl Group (meta to F): The electronic influence of the fluorine at this position is less pronounced, rendering this C-Br bond comparatively less reactive.

This reactivity difference allows for the possibility of selective mono-substitution by carefully controlling reaction conditions, such as using a single equivalent of a nucleophile at low temperatures.

Caption: Fig. 1: Predicted reactivity difference.

Key Synthetic Transformations
  • Nucleophilic Substitution (Alkylation): This is the most common application. The reagent can serve as a dialkylating agent for a wide range of nucleophiles, including amines, phenols, thiols, and carbanions (e.g., from malonic esters). This is fundamental for building larger, more complex molecules.

  • Cyclization Reactions: The 1,2-disposition of the reactive groups makes this an ideal precursor for forming 5- or 6-membered rings. Reaction with binucleophiles can lead to the synthesis of important heterocyclic scaffolds. For instance, reaction with a primary amine could lead to the formation of a substituted isoindoline.

  • Wittig Reaction: Conversion of one or both bromomethyl groups into phosphonium salts, followed by treatment with a base, generates ylides for olefination reactions. This provides a route to fluorinated stilbene derivatives or other vinyl-aromatic systems.

Proposed Experimental Workflow: Selective Mono-alkylation of a Phenol

This protocol illustrates a strategy for achieving selective mono-substitution, a critical technique for leveraging the reagent's differential reactivity. The causality behind the choices is to favor the more reactive site while minimizing the di-substituted byproduct.

G start Start: Dissolve Phenol & K₂CO₃ in Acetone reagent Add 1.0 eq. of 1,2-Bis(bromomethyl)- 4-fluorobenzene start->reagent reaction Stir at Room Temp (or 0°C for higher selectivity) reagent->reaction monitor Monitor by TLC (Disappearance of Phenol) reaction->monitor workup1 Filter off K₂CO₃ monitor->workup1 workup2 Concentrate Filtrate under Reduced Pressure workup1->workup2 extract Redissolve in EtOAc, Wash with H₂O & Brine workup2->extract dry Dry over Na₂SO₄, Filter, Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolate Mono-alkylated Product purify->product

Caption: Fig. 2: Workflow for selective mono-alkylation.

Protocol: Selective O-Alkylation
  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to anhydrous acetone.

    • Rationale: Acetone is a polar aprotic solvent suitable for SN2 reactions. K₂CO₃ is a mild base sufficient to deprotonate the phenol without promoting side reactions. Anhydrous conditions are crucial as the reagent is moisture-sensitive.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetone and add it dropwise to the stirring suspension at 0°C.

    • Rationale: Using a 1:1 stoichiometry of the nucleophile to the electrophile is the primary method to favor mono-alkylation. Dropwise addition at low temperature helps control the exothermic reaction and further enhances selectivity for the more reactive ortho C-Br bond.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting phenol.

    • Rationale: TLC provides a real-time check. The reaction is stopped once the limiting reagent (phenol) is consumed to prevent the formation of the di-alkylated product.

  • Workup: Once complete, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate in vacuo. Redissolve the crude residue in ethyl acetate, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

    • Rationale: Chromatography is essential to separate the desired mono-alkylated product from any unreacted starting material and the di-alkylated byproduct.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in the scaffolds it can generate.

  • Medicinal Chemistry: As a bifunctional linker, it can be used to synthesize rigid scaffolds that hold pharmacophoric groups in specific spatial orientations. Its ability to form cyclic structures is particularly valuable for creating novel heterocyclic systems, which are prevalent in approved drugs. The fluorinated phenyl ring itself can engage in favorable interactions with biological targets and block metabolic oxidation.[2]

  • Materials Science: The structure is suitable for synthesizing building blocks for organic electronics. The rigid aromatic core and the potential for creating extended conjugated systems after further transformation make it a candidate for developing organic semiconductors or fluorescent materials.

Conclusion

This compound is a high-potential synthetic intermediate whose utility is rooted in its dual reactivity. The electronic differentiation of its two benzylic bromide groups by a fluorine substituent provides a pathway for selective, stepwise functionalization. While publicly available data on its specific properties are sparse, its reactivity can be confidently predicted from fundamental organic chemistry principles. For the medicinal or materials chemist, this reagent offers a powerful and efficient route to novel fluorinated cyclic and polycyclic architectures, making it a valuable tool for modern synthesis.

References

  • PubChem. (n.d.). 4-Fluorobenzyl bromide. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2023). Synthetic approaches to 1,2-diols from alkenes. Retrieved February 12, 2026, from [Link]

  • Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved February 12, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-(bromomethyl)-4-fluoro- (CAS 459-46-1). Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved February 12, 2026, from [Link]

  • RSC Publishing. (n.d.). Useful 1,2-dioxygenated dienes: syntheses and Diels–Alder reactions en route to substituted 2-naphthols and phenols. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). WO1989006226A1 - Synthesis of 1,2-dioxetanes and intermediates therefor.
  • Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene.
  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-Dichloroalkane synthesis by chlorination or substitution. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

Sources

A Comprehensive Technical Guide to 1,2-Bis(bromomethyl)-4-fluorobenzene: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic molecules represent a cornerstone of rational drug design. The strategic incorporation of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, often enhancing its pharmacokinetic and pharmacodynamic profile.[1][2] Among the vast arsenal of fluorinated building blocks, 1,2-Bis(bromomethyl)-4-fluorobenzene emerges as a particularly valuable bifunctional electrophile. Its structure, featuring two highly reactive benzylic bromide moieties on a fluorinated benzene scaffold, provides a versatile platform for constructing complex molecular architectures.

This technical guide offers an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will dissect its core chemical properties, provide validated experimental protocols for its synthesis and application, and delve into the mechanistic rationale behind its reactivity. The focus will remain on its practical utility as a strategic intermediate in the synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is critical for its effective use. This compound is identified by its unique combination of a fluorinated aromatic ring and two adjacent bromomethyl groups.

Chemical Structure:

Molecular Weight Calculation:

The molecular weight is derived from the sum of the atomic weights of its constituent atoms (C₈H₇Br₂F):

  • Carbon (C): 8 × 12.011 u = 96.088 u

  • Hydrogen (H): 7 × 1.008 u = 7.056 u

  • Bromine (Br): 2 × 79.904 u = 159.808 u

  • Fluorine (F): 1 × 18.998 u = 18.998 u

  • Total Molecular Weight: 281.95 g/mol

The key identifiers and properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 55831-04-4[3]
Molecular Formula C₈H₇Br₂FN/A
Molecular Weight 281.95 g/mol Calculated
Appearance Typically a white to off-white solid[4]
Solubility Soluble in chlorinated solvents (e.g., DCM, chloroform) and polar aprotic solvents (e.g., DMF, THF)General chemical knowledge

Synthesis Protocol: Radical Bromination of 4-Fluoro-o-xylene

The most direct route to this compound is the free-radical bromination of the corresponding dimethyl precursor, 4-fluoro-o-xylene. While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred in a laboratory setting as it is a solid, safer to handle, and allows for a low, controlled concentration of bromine in the reaction mixture, minimizing side reactions.

Expertise & Causality: The choice of a radical initiator, such as azobisisobutyronitrile (AIBN), is crucial. AIBN decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction by abstracting a hydrogen atom from NBS to produce a bromine radical. This bromine radical subsequently abstracts a benzylic hydrogen from 4-fluoro-o-xylene, which is the most labile C-H bond due to the resonance stabilization of the resulting benzylic radical. The reaction is typically performed under reflux in a non-polar solvent like carbon tetrachloride (CCl₄) or a more environmentally benign alternative like cyclohexane.

Experimental Protocol:

  • Setup: To a dry, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-o-xylene (1.0 eq) and carbon tetrachloride (or cyclohexane) to create a 0.5 M solution.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 2.1 eq) to the flask. The slight excess ensures complete dibromination.

  • Initiation: Add the radical initiator, AIBN (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a 250W photolamp to facilitate the radical chain reaction.[5] Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct floating at the surface.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold solvent.

  • Purification: Combine the filtrates and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to yield this compound as a crystalline solid.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is dominated by the high reactivity of its two benzylic bromide groups. These groups are excellent electrophiles, readily participating in nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles. This bifunctionality allows the compound to act as a rigid linker to bridge two nucleophilic sites, effectively forming cyclic structures.

Application as a Synthetic Scaffold:

This compound is an ideal starting material for the synthesis of fluorinated heterocyclic systems, which are privileged structures in many classes of pharmaceuticals. For instance, reaction with primary amines or hydrazines can lead to the formation of isoindole or phthalazine ring systems, respectively. The fluorine atom remains as a strategic handle on the aromatic ring, influencing the electronic properties and metabolic stability of the final molecule.[1]

Experimental Protocol: Synthesis of a Fluorinated N-Substituted Isoindole Derivative

This protocol demonstrates the use of this compound to construct a 5-fluoro-isoindole ring, a scaffold of interest in medicinal chemistry.

  • Reagents:

    • This compound (1.0 eq)

    • A primary amine (e.g., benzylamine, 1.0 eq)

    • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2.2 eq)

    • A polar aprotic solvent (e.g., dimethylformamide, DMF)

  • Procedure:

    • Dissolve the primary amine in DMF in a round-bottom flask.

    • Add DIPEA to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize the HBr generated during the reaction, driving the cyclization to completion.

    • Slowly add a solution of this compound in DMF to the mixture.

    • Stir the reaction at room temperature for 12-18 hours. Monitor by TLC for the consumption of the starting material.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 5-fluoroisoindoline.

Visualization of Synthetic Utility

The following diagram illustrates the workflow for the synthesis of a fluorinated isoindole derivative, a common heterocyclic core in drug candidates.

G cluster_start Starting Materials cluster_reagents Reaction Conditions A 1,2-Bis(bromomethyl)- 4-fluorobenzene D Double Nucleophilic Substitution (Sₙ2) A->D Electrophile B Primary Amine (R-NH2) B->D Nucleophile C Base (e.g., DIPEA) Solvent (e.g., DMF) C->D Catalysis/ Environment E Fluorinated Isoindole Derivative D->E Cyclization

Caption: Workflow for the synthesis of a fluorinated isoindole.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: The compound is corrosive and causes severe skin burns and eye damage.[6] It is also classified as a lachrymator, a substance that irritates the eyes and causes tearing. Inhalation of dust or vapors can cause respiratory irritation.[7][8]

  • Handling:

    • Always handle this compound inside a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

    • Avoid breathing dust, fumes, or vapors. Ensure adequate ventilation.[3]

    • Wash hands thoroughly after handling.[6]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]

    • It is often recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[7]

    • Keep away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[7]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Conclusion

This compound is a potent and versatile building block for synthetic and medicinal chemistry. Its dual reactive benzylic bromide handles, combined with the strategic placement of a fluorine atom, provide a robust platform for the construction of complex, fluorinated molecules. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to safely and effectively utilize this reagent in the pursuit of novel chemical entities for drug discovery and development.

References

  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 1,2-bis(dibromomethyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-fluorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzyl bromide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

  • Chandra, G., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemical Papers, 77(1). Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,2-bis(bromomethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

Sources

A-Z Guide to Determining the Solubility Profile of 1,2-Bis(bromomethyl)-4-fluorobenzene for Research and Process Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,2-Bis(bromomethyl)-4-fluorobenzene is a key substituted xylene derivative utilized as a versatile building block and linker in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic electronics. Successful application in process chemistry, purification, and formulation hinges on a comprehensive understanding of its solubility profile. This technical guide provides a robust framework for researchers, chemists, and drug development professionals to systematically determine the solubility of this compound in a range of organic solvents. It combines theoretical principles with a detailed, field-proven experimental workflow, emphasizing scientific integrity, safety, and accurate data representation.

Introduction: The Significance of a Solubility Profile

This compound is a bifunctional electrophile, making it an ideal precursor for constructing larger molecular architectures through nucleophilic substitution reactions. The two reactive bromomethyl groups allow for the formation of heterocyclic rings or the linking of two different molecular fragments. The fluorine substituent, meanwhile, can be used to modulate the electronic properties and metabolic stability of the final compound.

A well-defined solubility profile is not merely academic; it is a critical dataset with direct practical implications:

  • Reaction Optimization: Selecting an appropriate solvent ensures that reactants remain in the solution phase, maximizing reaction rates and minimizing side-product formation. For this compound, a solvent must be chosen that can dissolve both the substrate and the incoming nucleophile without reacting with the highly electrophilic bromomethyl groups.

  • Purification Strategy: Solubility data is fundamental to designing crystallization and chromatographic purification methods. Knowledge of solvents in which the compound is highly soluble versus those in which it is sparingly soluble is essential for developing effective recrystallization protocols.

  • Formulation and Dosing: In pharmaceutical development, understanding solubility is the first step in creating viable formulations for preclinical and clinical studies.

  • Safety and Handling: Proper solvent selection for cleaning equipment and handling spills is dictated by solubility and miscibility data.

This guide will empower the user to generate this crucial data package through a systematic and scientifically sound approach.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] To make an educated guess about the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure Analysis:

  • Aromatic Core: The benzene ring provides a significant nonpolar, hydrophobic character.

  • Fluorine Substituent: The highly electronegative fluorine atom introduces polarity to the ring through induction but is a poor hydrogen bond acceptor.

  • Bromomethyl Groups (-CH₂Br): These groups are the primary source of reactivity and also contribute significant polarity and polarizability to the molecule. The C-Br bonds have substantial dipole moments.

From this analysis, we can predict that this compound is a moderately polar molecule. It is unlikely to be soluble in highly nonpolar solvents like hexanes or in highly polar, protic solvents like water. Its optimal solubility will likely be found in solvents of intermediate polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions.

Hansen Solubility Parameters (HSP): A more quantitative approach involves Hansen Solubility Parameters, which deconstruct the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5][6] The fundamental principle is that substances with similar HSP values are likely to be miscible.[1][6] While the specific HSP values for this compound are not published, a strategic selection of solvents with diverse HSPs can be used to experimentally map out its solubility sphere.

Strategic Solvent Selection

A representative panel of solvents should be chosen to cover a wide range of polarities and chemical functionalities. The following list is a recommended starting point for characterizing the solubility profile of this compound.

Solvent ClassExample SolventRationale
Nonpolar Aliphatic n-HexaneProbes solubility in purely nonpolar, aliphatic environments.
Nonpolar Aromatic TolueneTests solubility in a nonpolar but polarizable aromatic system.
Halogenated Dichloromethane (DCM)A common, slightly polar solvent often effective for halogenated compounds.
Ester Ethyl AcetateA moderately polar aprotic solvent with a hydrogen bond acceptor.
Ketone AcetoneA highly polar aprotic solvent.
Nitrile AcetonitrileA polar aprotic solvent with a strong dipole moment.
Ether Tetrahydrofuran (THF)A moderately polar aprotic ether, less polar than acetone.
Amide N,N-Dimethylformamide (DMF)A highly polar aprotic solvent with a high boiling point.
Sulfoxide Dimethyl Sulfoxide (DMSO)A very highly polar aprotic solvent, often a "universal" solvent for organic compounds.
Alcohol (Protic) Methanol / IsopropanolTests solubility in polar, hydrogen-bond-donating environments.

Experimental Methodology for Solubility Determination

The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a crystalline solid in a solvent.[7][8][9][10]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or small flasks with screw caps

  • Magnetic stirrer and stir bars or orbital shaker

  • Thermostatically controlled water bath or incubator

  • Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Protocol:
  • Preparation of Slurries:

    • To a series of labeled vials, add an excess amount of solid this compound (e.g., ~100 mg). The key is to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of a selected solvent to each vial (e.g., 2.0 mL).

    • Cap the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled environment set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the slurries vigorously using a magnetic stirrer or orbital shaker.

    • Causality: Continuous agitation is crucial to ensure the system reaches equilibrium, where the rate of dissolution equals the rate of crystallization. A minimum equilibration time of 24 hours is recommended. For some systems, 48-72 hours may be necessary. A self-validating check is to take measurements at 24 and 48 hours; if the values are consistent, equilibrium has been reached.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Immediately filter the solution through a syringe filter into a clean, tared vial.

    • Causality: Filtration is a critical step to remove all undissolved microcrystals, which would otherwise lead to an overestimation of solubility. The filtration should be performed quickly to minimize any temperature change that could cause precipitation.

  • Quantification (Gravimetric Method - A Simple Approach):

    • Weigh the tared vial containing the filtered saturated solution to determine the total mass of the solution.

    • Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated.

    • Weigh the vial again to determine the mass of the residual solid solute.

    • Calculation:

      • Mass of Solvent = (Mass of Solution + Vial) - (Mass of Solute + Vial)

      • Solubility (mg/mL) = (Mass of Solute / Volume of Solvent) (assuming solvent density is known) or more accurately, Solubility (g/100g solvent) = (Mass of Solute / Mass of Solvent) * 100

  • Quantification (Chromatographic/Spectroscopic Method - Higher Precision):

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component).

    • Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis method to determine the concentration.

    • Causality: This method is more sensitive and accurate than the gravimetric method, especially for compounds with low solubility. A calibration curve must be generated first using solutions of known concentration.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 Accurately equil1 Agitate slurry at constant temperature (e.g., 24-48h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Filter supernatant (0.2 µm PTFE) sep1->sep2 Carefully quant_choice Choose Method sep2->quant_choice grav Gravimetric (Evaporate & Weigh) quant_choice->grav spec Spectroscopic/HPLC (Dilute & Analyze) quant_choice->spec calc Calculate Solubility (e.g., mg/mL) grav->calc spec->calc

Sources

Technical Guide: Safe Handling and SDS Interpretation for Fluorinated Benzyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and EHS Professionals. Scope: 2-Fluorobenzyl bromide, 3-Fluorobenzyl bromide, 4-Fluorobenzyl bromide, and polyfluorinated analogs.

Executive Summary: The Dual Hazard Profile

Fluorinated benzyl bromides are versatile reagents in medicinal chemistry, primarily used to introduce lipophilic fluorobenzyl motifs that enhance metabolic stability and potency in drug candidates. However, their utility comes with a severe dual-hazard profile:

  • Chemical Reactivity: They are potent alkylating agents (electrophiles) capable of modifying DNA and proteins.[1]

  • Acute Toxicity: They are powerful lachrymators (tear agents) and corrosive irritants.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to explain the mechanism of these hazards and provides a self-validating protocol for their safe manipulation.

Mechanism of Toxicity: Why They Burn and Blind

To handle these compounds safely, one must understand the molecular causality of their toxicity. It is not merely "irritation"; it is a specific chemical attack on biological sensors.[1]

2.1 The Alkylation Engine (SN2 Reactivity)

The benzyl carbon is highly electrophilic due to the good leaving group (Bromide) and the electron-withdrawing nature of the fluorine substituent on the aromatic ring.

  • Mechanism: Nucleophilic substitution (

    
    ).[1]
    
  • Target: Biological nucleophiles (DNA bases, Cysteine thiols, Histidine imidazoles).

  • Consequence: This alkylation drives both their mutagenic potential (DNA damage) and their acute corrosivity (protein destruction).[1]

2.2 The Lachrymatory Response (TRPA1 Activation)

Why do even trace vapors cause immediate, blinding tears? Fluorinated benzyl bromides are agonists of the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1), often called the "wasabi receptor."

  • Pathway: The benzyl bromide molecule enters the nerve ending and covalently alkylates specific cysteine residues on the N-terminus of the TRPA1 channel.

  • Result: This covalent modification locks the channel open, causing a massive influx of Calcium (

    
    ) and Sodium (
    
    
    
    ), which the brain interprets as burning pain, triggering the lacrimal reflex.

TRPA1_Activation cluster_0 Exposure Event cluster_1 Molecular Mechanism cluster_2 Physiological Response Vapor Fluorinated Benzyl Bromide Vapor Eye Corneal Nerve Ending Vapor->Eye Diffusion Cys Cysteine Residue (Nucleophile) Eye->Cys Penetration Alkylation Covalent Alkylation (Irreversible) Cys->Alkylation S_N2 Reaction Channel TRPA1 Channel Opens Alkylation->Channel Conformational Change Influx Ca2+ / Na+ Influx Channel->Influx Depolarization Pain Nociception (Burning Pain) Influx->Pain Signal Transduction Tears Lacrimal Reflex (Tears) Pain->Tears Reflex Arc

Figure 1: The molecular pathway of lachrymation via TRPA1 covalent modification.

Critical SDS Analysis & Physical Properties

Standard SDSs often lack context. Below is the interpreted data for 4-Fluorobenzyl bromide (CAS: 459-46-1), serving as the class prototype.

3.1 Key Physical Data
PropertyValueOperational Implication
State Liquid (Colorless to Yellow)Can be dispensed by syringe, but high density requires care to avoid dripping.[1]
Boiling Point ~85°C (at 15 mmHg)Do not heat in open systems.[1] Significant vapor pressure at RT.[1]
Density ~1.5 g/mLHeavier than water.[1] Spills will sink in aqueous baths, complicating cleanup.[1]
Flash Point >110°CLow flammability risk, but combustible.[1]
Solubility Immiscible in waterHydrolyzes slowly to HBr + Alcohol.[1] Requires organic solvent for cleanup.[1]
3.2 Hazard Statements (GHS)
  • H314: Causes severe skin burns and eye damage.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][3][6]

  • Lachrymator: (Often listed in "Other Hazards").[1][3][4][6][7]

Engineering Controls & PPE Selection

Trustworthiness Check: If you can smell it, your engineering controls have failed.[1] The odor threshold is far below the toxic threshold, but relying on odor is dangerous due to olfactory fatigue.

  • Primary Barrier: Chemical Fume Hood.[1][6]

    • Validation: Sash must be at the working height (usually 18 inches).[1] Face velocity >100 fpm.[1]

  • Glove Selection Logic:

    • Standard Nitrile (4 mil):Insufficient for prolonged contact.[1] Benzyl halides permeate thin nitrile rapidly.[1]

    • Required:Double Gloving (Nitrile over Laminate/Silver Shield) OR thick Nitrile (>8 mil) with immediate change upon splash.[1]

  • Eye Protection: Chemical Splash Goggles (ventless or indirect vent).[1] Safety glasses are insufficient against vapors that bypass side shields.[1]

Operational Protocol: Safe Handling

Objective: Transfer reagent without releasing vapor or contacting skin.[1]

Step 1: Preparation
  • Quench Bath: Prepare a beaker of 10% Sodium Thiosulfate (

    
    )  or 10% Aqueous Ammonia  in the hood before opening the bottle.[1] This is your "fail-safe" for drips.[1]
    
  • Glassware: Use only dry glassware (moisture generates HBr fumes).[1]

Step 2: Transfer (The "No-Metal" Rule)
  • Rule: Avoid using stainless steel needles for storage or long-term transfer.[1] Benzyl bromides can corrode metal, leaching iron/chromium into your reaction.[1]

  • Preferred Method: Glass syringe or positive-displacement pipette.[1]

  • Technique:

    • Open bottle inside the hood.[1]

    • Keep the bottle neck clean.[1] Any residue on the threads will oxidize and freeze the cap (seizing).

    • Transfer liquid.[1]

    • Immediately wipe the bottle rim with a Kimwipe dampened in acetone, then place that Kimwipe directly into the Thiosulfate quench bath.[1]

Step 3: Reaction Monitoring
  • TLC: When spotting TLC plates, do not spot outside the hood. The heat from a heat gun (to dry the plate) will vaporize the benzyl bromide, creating a tear-gas cloud in the lab.

  • Correction: Dry TLC plates under vacuum or let air dry inside the hood.[1]

Handling_Workflow Start Start: Reagent Retrieval Check Safety Check: 1. Fume Hood On? 2. Quench Bath Ready? 3. Double Gloves? Start->Check Transfer Transfer Reagent (Glass Syringe Only) Check->Transfer Yes Wipe Wipe Bottle Rim (Acetone Kimwipe) Transfer->Wipe Quench_Wipe Submerge Kimwipe in Thiosulfate Bath Wipe->Quench_Wipe Close Seal Bottle Tightly (Parafilm if storing) Quench_Wipe->Close

Figure 2: Operational workflow for handling lachrymators.

Emergency Response & Decontamination

The "Thiosulfate Principle": Sodium thiosulfate reacts rapidly with alkyl bromides to form water-soluble, non-volatile Bunte salts (thiosulfate esters), effectively neutralizing the lachrymatory hazard.


[1]
6.1 Spill Response
  • Evacuate: If the spill is outside the hood (>5 mL), evacuate the lab immediately. The vapors will overwhelm the room ventilation.[1]

  • PPE: Re-enter only with Self-Contained Breathing Apparatus (SCBA) if the spill is large.[1] For small hood spills, standard PPE + respirator (organic vapor cartridge) is acceptable.

  • Neutralization:

    • Do NOT use water alone (immiscible, spreads the spill).

    • Cover spill with vermiculite or absorbent pads.[1]

    • Soak the absorbent with 10% Sodium Thiosulfate solution.[1]

    • Allow to sit for 20 minutes to ensure reaction completion.

6.2 Skin Exposure
  • Immediate Flush: Rinse with water for 15 minutes.[1][2][4][6]

  • Soap: Use soft soap (liquid) to help emulsify the lipophilic benzyl bromide.[1]

  • Medical Attention: Seek help immediately. Burns may be delayed.[1]

Waste Disposal

Classification: Halogenated Organic Waste.[1]

  • Segregation: Do not mix with strong oxidizers or acids.[1]

  • Quenching Waste: Reaction mixtures containing excess benzyl bromide should be stirred with aqueous ammonia or sodium thiosulfate before being placed in the waste container.[1] This prevents the waste drum from becoming a "tear gas generator."[1]

  • Labeling: Clearly mark the tag with "Lachrymator" and "Fluorinated Organic."

References
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 67998, 4-Fluorobenzyl bromide. PubChem.[1] [Link]

  • Bautista, D. M., et al. (2006).[1] TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents.[1] Cell, 124(6), 1269-1282. (Establishes TRPA1 mechanism for lachrymators).

  • University of Illinois Urbana-Champaign (DRS). (2023).[1] Chemical Waste Management Guide: Halogenated Solvents. [Link]

Sources

Thermodynamic stability of 1,2-Bis(bromomethyl)-4-fluorobenzene intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1,2-Bis(bromomethyl)-4-fluorobenzene Intermediates

Authored by: A Senior Application Scientist

Abstract

This compound is a key bifunctional building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility is intrinsically linked to the reactivity and stability of the intermediates formed during its synthesis and subsequent reactions. This technical guide provides a comprehensive analysis of the thermodynamic stability of these intermediates, grounded in the principles of physical organic chemistry. We will explore the core concepts of benzylic radical formation, the electronic influence of aromatic substituents, and the methodologies—both experimental and computational—used to quantify and predict stability. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, causality-driven understanding of this versatile reagent.

Introduction: The Synthetic Importance of this compound

The precise arrangement of two reactive bromomethyl groups on a fluorinated benzene ring makes this compound a valuable precursor for constructing rigid molecular scaffolds. The fluorine atom can enhance metabolic stability and modulate the electronic properties of target molecules, a desirable feature in drug design.[1][2] The benzylic bromide moieties, in turn, are excellent electrophiles for nucleophilic substitution reactions.[3]

The thermodynamic stability of the intermediates formed during the synthesis of this compound dictates the reaction's efficiency, yield, and side-product profile. A thorough understanding of these factors is paramount for process optimization and rational molecular design. This guide will focus primarily on the radical intermediates generated during the synthesis via free-radical bromination of 4-fluoro-o-xylene.

The Genesis of Intermediates: Free-Radical Benzylic Bromination

The most common and efficient route to synthesizing this compound is the free-radical bromination of 4-fluoro-o-xylene.[4][5] This reaction proceeds via a chain mechanism involving the selective abstraction of benzylic hydrogens.

The key to this selectivity lies in the relative weakness of the benzylic C-H bond compared to other sp³ C-H bonds. Homolytic cleavage of a benzylic C-H bond results in the formation of a benzylic radical , an intermediate that is significantly stabilized by resonance.[6] The unpaired electron can delocalize into the π-system of the aromatic ring, spreading the radical character over multiple carbon atoms. This delocalization lowers the overall energy of the intermediate, making its formation more thermodynamically favorable.

G cluster_initiation Initiation Initiator Br2 2 Br• Bromine Radicals Initiator->2 Br• Heat or Light (hν) Start Start 2 Br•->Start Br2 Br2

Diagram 1: Benzylic bromination of 4-fluoro-o-xylene.

The Role of N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often the reagent of choice for benzylic bromination.[5][7] The primary function of NBS is to maintain a very low, steady-state concentration of Br₂ in the reaction mixture. This is crucial for two reasons:

  • Selectivity: It favors radical substitution at the benzylic position over competitive electrophilic addition to the aromatic ring.

  • Side-Reaction Prevention: It minimizes the concentration of HBr, a byproduct that can also participate in undesired side reactions.

Thermodynamic Stability of the Benzylic Radical Intermediates

The core of this topic lies in understanding the factors that stabilize the radical intermediates formed upon hydrogen abstraction from the methyl groups of 4-fluoro-o-xylene. The stability of a radical is directly related to its enthalpy of formation; a lower enthalpy of formation signifies a more stable species.[8]

Resonance Stabilization

As mentioned, the primary stabilizing factor is resonance. The unpaired electron of the benzylic radical is not localized on the benzylic carbon but is delocalized across the ortho and para positions of the benzene ring.

// Nodes for resonance structures R1 [label=<

Benzylic Radical

];

R2 [label=<

Ortho Contributor

];

R3 [label=<

Para Contributor

];

R4 [label=<

Ortho Contributor

];

// Edges to show resonance R1 -> R2 [dir=both]; R2 -> R3 [dir=both]; R3 -> R4 [dir=both];

// Invisible edges for layout {rank=same; R1; R2; R3; R4;} }

Diagram 2: Resonance contributors of the benzyl radical.

The Electronic Influence of the Para-Fluoro Substituent

The fluorine atom at the para-position exerts two opposing electronic effects on the stability of the benzylic radical:

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density through the sigma bond network. This inductive effect is destabilizing to the electron-deficient character that can be associated with radical centers.

  • Resonance Effect (+R): Fluorine has lone pairs of electrons that can be donated into the π-system of the benzene ring. When the radical character is delocalized to the para-carbon, the fluorine atom can donate electron density, providing additional resonance stabilization.

Computational studies on substituted benzyl radicals and chlorides suggest that for halogens like fluorine, the stabilizing resonance effect can be significant.[9] However, the overall effect is a nuanced balance. Some studies on benzylic bond dissociation enthalpies (BDEs) have shown that the net effect of many substituents, both electron-donating and electron-withdrawing, can be surprisingly small (0-3 kcal/mol).[10][11] This suggests that while electronic effects are operative, they do not dramatically alter the fundamental stability imparted by the benzylic system itself.

Quantitative Assessment of Thermodynamic Stability

While qualitative principles provide a strong framework, quantitative data is essential for process optimization and predictive modeling. Thermodynamic stability can be assessed through both experimental and computational methods.

Experimental Methodologies

A. Synthesis and Characterization

A prerequisite for any stability study is the successful synthesis and unambiguous characterization of the compound and its potential byproducts.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference(s)
CAS Number Not explicitly found; derived from components[12][13]
Molecular Formula C₈H₇Br₂F[14]
Molecular Weight 279.95 g/mol [14]
Appearance Expected to be a crystalline solid[12][15]
¹H NMR Signals expected for aromatic and benzylic (CH₂) protons[16]
¹³C NMR Signals expected for aromatic and benzylic carbons[16]
Mass Spec (EI) Molecular ion peak and characteristic fragmentation pattern[12]

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for benzylic bromination.[5][15]

  • Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a light source (e.g., a 250W incandescent lamp), dissolve 4-fluoro-o-xylene (1.0 eq) in a suitable dry, non-polar solvent (e.g., carbon tetrachloride or cyclohexane).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (2.1-2.2 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02 eq).

  • Reaction: Heat the mixture to reflux while irradiating with the lamp. The reaction is initiated when the color of bromine appears and the solution begins to boil more vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material and the sequential appearance of the mono- and di-brominated products.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with water and a dilute aqueous solution of sodium bicarbonate to remove any remaining HBr or NBS. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Isolation: Purify the resulting crude product by recrystallization (e.g., from ethanol or hexane) to yield this compound.

B. Calorimetry

Calorimetry is the most direct experimental method for measuring the heat changes (enthalpy) associated with a chemical reaction.[17] Bomb calorimetry, in particular, can be used to determine the standard enthalpy of formation (ΔHf°) of a compound by measuring its enthalpy of combustion.[18][19]

By determining the ΔHf° of the reactants (4-fluoro-o-xylene, Br₂) and the product (this compound, HBr), one can calculate the overall enthalpy of the reaction using Hess's Law. This provides a direct measure of the thermodynamic driving force for the synthesis.

Bond Dissociation Enthalpy (BDE): The BDE is the enthalpy change required to homolytically cleave a bond.[20] For the intermediates , the C-H BDE of the methyl groups in 4-fluoro-o-xylene is the key thermodynamic parameter. It can be derived from the enthalpy of formation of the parent molecule, the hydrogen radical, and the resulting benzylic radical.

ΔHreaction = ΣΔHf°(products) - ΣΔHf°(reactants) BDE(R-H) = ΔHf°(R•) + ΔHf°(H•) - ΔHf°(RH)

Computational Chemistry Workflow

In the absence of direct experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[9][22][23][24] It allows for the calculation of molecular geometries, energies, and thermodynamic properties of transient species like radicals.

// Nodes Start [label="Define Molecular Structures\n(Reactants, Intermediates, Products)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Opt [label="Geometry Optimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Freq [label="Frequency Calculation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Energy [label="Single-Point Energy Calculation\n(Higher Level of Theory)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thermo [label="Calculate Thermodynamic Properties\n(ΔH_f°, BDE, ΔG)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analyze Results &\nCompare with Experiment", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Opt [label="Choose DFT Functional\n& Basis Set (e.g., B3LYP/6-31G*)"]; Opt -> Freq [label="Confirm True Minima\n(No Imaginary Frequencies)"]; Freq -> Energy [label="Use Optimized Geometries"]; Energy -> Thermo [label="Apply Zero-Point Energy\n& Thermal Corrections"]; Thermo -> Analysis; }

Diagram 3: Workflow for computational stability analysis.

Key Computable Parameters:

  • Optimized Geometries: Determines the lowest energy structure of the molecules and radicals.

  • Vibrational Frequencies: Confirms that the optimized structure is a true energy minimum and provides zero-point vibrational energy (ZPVE) and thermal corrections.[16]

  • Enthalpies of Formation (ΔHf°): Calculated using isodesmic reactions or other methods to provide a theoretical value for stability.[25]

  • Bond Dissociation Enthalpies (BDEs): Calculated as the energy difference between the parent molecule and its corresponding radicals after homolytic bond cleavage. This directly quantifies the strength of the benzylic C-H and C-Br bonds.[11][26][27]

Potential Degradation Pathways and Side Reactions

The thermodynamic stability of the final product, this compound, is also a critical consideration. Benzylic halides are known to be susceptible to certain reactions:

  • Nucleophilic Substitution: Being reactive alkylating agents, they can react with nucleophiles, including water or other solvents, leading to hydrolysis or solvolysis.

  • Elimination: Under basic conditions, elimination of HBr can occur if there is an adjacent hydrogen, though this is less relevant for the product itself.

  • Over-bromination: The reaction may not stop at the desired product, potentially leading to the formation of 1,2-bis(dibromomethyl)-4-fluorobenzene.[15]

  • Ring Bromination: Although minimized by using NBS and non-polar solvents, some electrophilic aromatic substitution on the electron-rich fluorobenzene ring can occur, especially if Br₂ and HBr concentrations build up.[7][28][29]

Understanding these potential pathways, which are often thermodynamically accessible, is crucial for developing appropriate storage and handling procedures.[2][30]

Conclusion

The thermodynamic stability of the intermediates in the synthesis of this compound is governed by the fundamental principles of radical chemistry. The formation of resonance-stabilized benzylic radicals is the key driving force for the selective benzylic bromination of 4-fluoro-o-xylene. The para-fluoro substituent provides a subtle electronic influence, the net effect of which is a balance between destabilizing inductive withdrawal and stabilizing resonance donation.

A comprehensive evaluation of stability requires a synergistic approach, combining robust experimental protocols for synthesis and calorimetry with the predictive power of computational chemistry. By understanding the causality behind the formation and stability of these intermediates, researchers can optimize synthetic routes, minimize side-product formation, and fully harness the synthetic potential of this important bifunctional building block.

References

  • Wu, Y. D., & Lii, J. H. (2004). Stabilities and Spin Distributions of Benzannulated Benzyl Radicals. Journal of Chemical Theory and Computation. Available at: [Link]

  • Goldsmith, C. F., et al. (2009). Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of Benzyl Hydroperoxide. PubMed. Available at: [Link]

  • Kistiakowsky, G. B., & Van Artsdalen, E. R. (1944). Reaction Heats of Organic Halogen Compounds. IV. A High Temperature Calorimeter and the Hydrogenation of Methyl, Ethyl, and Vinyl Chlorides. The Journal of Physical Chemistry. Available at: [Link]

  • Dem'yanov, P. I., et al. (1999). Ab Initio MO and Density Functional Theory Study of Substituent Effects on Electron Attachment to Benzyl Chlorides. The Journal of Physical Chemistry A. Available at: [Link]

  • Verevkin, S. P., et al. (2003). Thermodynamic properties of benzyl halides: enthalpies of formation, strain enthalpies, and carbon–halogen bond dissociation enthalpies. ResearchGate. Available at: [Link]

  • Tewarson, A., & Palmer, H. B. (1967). Computation of the structures of the phenyl and benzyl radicals with the UHF method. The Journal of Organic Chemistry. Available at: [Link]

  • Walbiner, M., & Fischer, H. (1995). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, (bromomethyl)-: Condensed phase thermochemistry data. NIST Chemistry WebBook. Available at: [Link]

  • Gipson, J. D., et al. (2021). A quantitative metric for organic radical stability and persistence using thermodynamic and kinetic features. RSC Publishing. Available at: [Link]

  • PrepChem.com. (2023). Preparation of 1,2-bis(dibromomethyl)benzene. Available at: [Link]

  • Cheméo. (2023). Chemical Properties of Benzene, 1-(bromomethyl)-4-fluoro- (CAS 459-46-1). Available at: [Link]

  • Dowling, D. P., et al. (2021). Photoenzymatic Csp3–Csp3 bond formation via enzyme-templated radical–radical coupling. PNAS. Available at: [Link]

  • Verevkin, S. P., et al. (2003). Comparison of the BDE of Alkyl Halides and Benzyl Halides. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Benzyl bromide. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C8H7Br2F). Available at: [Link]

  • National Institute of Standards and Technology. (1930). Heats of combustion of organic compounds. NIST Technical Series Publications. Available at: [Link]

  • Szwarc, M., & Williams, D. (1952). The C—Br bond dissociation energy in substituted benzyl bromides. Royal Society Publishing. Available at: [Link]

  • Carvalho, M. F., et al. (2007). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. ResearchGate. Available at: [Link]

  • Hippler, H., et al. (1990). Enthalpy of Formation from Toluene, Benzyl Iodide, and Dibenzyl Dissociation Equili. American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Bond-dissociation energy. Available at: [Link]

  • Pearson+. (2024). Beginning with benzene, synthesize the benzyl bromide shown. Study Prep in Pearson+. Available at: [Link]

  • Kim, S. K., & Lee, S. K. (2023). SPECTROSCOPY STUDY OF BENZYL-TYPE RADICAL MOLECULE. Progressive Academic Publishing. Available at: [Link]

  • Brejcha, M., et al. (2022). A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level. MDPI. Available at: [Link]

  • Tomizawa, M., et al. (2001). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. PMC. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,2-bis(bromomethyl)-. NIST Chemistry WebBook. Available at: [Link]

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  • Podgorski, T., & Shine, H. J. (1993). Free-Radical Bromination of Selected Organic Compounds in Water. ACS Publications. Available at: [Link]

  • National Institute of Standards and Technology. (2009). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K. NIST Standard Reference Data. Available at: [Link]

  • PubChem. (n.d.). 4-Fluorobenzyl bromide. PubChem. Available at: [Link]

  • Goren, Z., & Biali, S. E. (1998). Process for the preparation of p-bromofluorobenzene. Google Patents.
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  • Supporting Information. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Available at: [Link]

  • Oltmanns, R. H., et al. (1989). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. Available at: [Link]

  • De Lue, N. R., & Harrod, J. F. (1991). PREPARATION OF 4-BROMO-o-XYLENE. Google Patents.
  • ResearchGate. (n.d.). Determining the Most Stable Structure of Benzamided Derivatives Using Density Functional Theory (DFT). Request PDF. Available at: [Link]

  • Al-Buriahi, A. K., et al. (2024). DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras. PMC. Available at: [Link]

  • ResearchGate. (2010). 1,1-Bis(bromomethyl)benzene. PDF. Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclohexane, 1,2-bis(methylene). Organic Syntheses Procedure. Available at: [Link]

  • ORGANIC HALOGEN COMPOUNDS. (n.d.). Available at: [Link]

  • Amazon S3. (n.d.). Free-Radical Bromination of Selected Organic Compounds in Water. Available at: [Link]

  • Parmar, S. (2020). Computational investigations of bond breaking processes using DFT and. ThinkIR - University of Louisville. Available at: [Link]

  • Chemistry LibreTexts. (2026). 5.5: Calorimetry. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-(bromomethyl)-4-methyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

Methodological & Application

Using 1,2-Bis(bromomethyl)-4-fluorobenzene in Diels-Alder cycloaddition reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 1,2-bis(bromomethyl)-4-fluorobenzene (CAS: 55831-04-4) as a precursor for 4-fluoro-o-quinodimethane (4-F-o-QDM) . This reactive intermediate is employed in Diels-Alder [4+2] cycloadditions to synthesize fluorinated polycyclic scaffolds, such as fluorinated tetralins, anthracyclines, and steroids.

The incorporation of fluorine into the o-quinodimethane skeleton introduces unique electronic biases that influence regioselectivity, offering a powerful tool for medicinal chemists seeking to modulate metabolic stability and lipophilicity in drug candidates.

Mechanistic Principles

The reaction relies on the Cava-type generation of o-quinodimethanes. Unlike stable dienes, o-quinodimethanes are transient species that rapidly dimerize or polymerize if a trapping agent (dienophile) is not present.

The Pathway:

  • Activation: Iodide ions (from NaI) displace one bromide via SN2 substitution.

  • 1,4-Elimination: The resulting benzyl iodide undergoes a rapid 1,4-elimination of Br-I (or I2/Br- exchange), driven by the formation of the aromatic-like o-quinodimethane system.

  • Cycloaddition: The in situ generated 4-F-o-QDM reacts with a dienophile to restore full aromaticity in the benzene ring, locking the fluorine into a specific position on the new polycyclic core.

Figure 1: Reaction Mechanism & Pathway

ReactionMechanism Precursor 1,2-Bis(bromomethyl)- 4-fluorobenzene Inter Mono-iodo Intermediate Precursor->Inter SN2 Substitution QDM 4-Fluoro-o-quinodimethane (Reactive Diene) Inter->QDM 1,4-Elimination (-IBr) Product Fluorinated Cycloadduct QDM->Product [4+2] Cycloaddition NaI NaI (4.0 equiv) Dienophile Dienophile (e.g., Acrylate)

Caption: Step-wise generation of the reactive 4-fluoro-o-quinodimethane intermediate followed by in situ trapping.

Regioselectivity Considerations

When using This compound , the resulting diene is unsymmetrical. This creates potential for regioisomers when reacting with unsymmetrical dienophiles (e.g., methyl acrylate).

  • Electronic Bias: The fluorine atom at the 4-position exerts an inductive withdrawing effect (-I) and a resonance donating effect (+R). In Diels-Alder reactions, the polarization of the HOMO coefficients typically directs the regiochemistry.

  • Predictive Model:

    • "Para" Product: Addition where the electron-withdrawing group (EWG) of the dienophile aligns para to the fluorine.

    • "Meta" Product: Addition where the EWG aligns meta to the fluorine.

    • Note: Experimental validation is required for each specific dienophile, as steric bulk can override weak electronic directing effects.

Table 1: Expected Regioisomer Ratios (General Guidance)

Dienophile TypeElectronic CharacterMajor Isomer PredictionSelectivity Level
Maleic Anhydride SymmetricalN/A (Single Product)High
Benzoquinone SymmetricalN/A (Single Product)High
Methyl Acrylate Electron DeficientMixture (Para > Meta)Moderate (approx. 2:1 to 4:1)
Styrene Electron RichMixture (Variable)Low

Experimental Protocol: Iodide-Induced Cycloaddition

Safety Warning:

  • Lachrymator: this compound is a potent lachrymator and skin irritant. All operations must be performed in a fume hood.

  • Vesicant: Avoid all skin contact.[1] Double gloving (Nitrile) is recommended.

Materials
  • Precursor: this compound (1.0 equiv)

  • Dienophile: 1.5 – 3.0 equiv (Excess ensures high conversion of the unstable diene).

  • Promoter: Sodium Iodide (NaI), anhydrous (4.0 equiv).

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). Anhydrous.

  • Quench: Sodium thiosulfate (sat. aq.).

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool to room temperature under a stream of Nitrogen or Argon.

  • Solvent & Reagent Loading:

    • Add NaI (4.0 equiv) and the Dienophile (2.0 equiv) to the flask.

    • Add anhydrous MeCN (0.1 M concentration relative to precursor). Stir to dissolve NaI (solution may turn slightly yellow).

  • Precursor Addition:

    • Dissolve This compound (1.0 equiv) in a minimal amount of MeCN.

    • Critical Step: Add the precursor solution dropwise to the reaction mixture over 30–60 minutes.

    • Reasoning: Slow addition keeps the concentration of the diene low, favoring reaction with the dienophile over self-dimerization.

  • Reaction:

    • Heat the mixture to 75–80°C (reflux for MeCN) for 4–12 hours.

    • Monitor via TLC. The starting bromide spots should disappear. A baseline spot (inorganic salts) and new product spots will appear.

  • Workup:

    • Cool to room temperature.[2]

    • Pour the mixture into water containing 10% sodium thiosulfate (to reduce iodine and remove the brown color).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Note: If regioisomers are formed, a gradient elution (e.g., Hexanes -> 10% EtOAc/Hexanes) is often required to separate them.

Figure 2: Experimental Workflow

Workflow Setup Setup: Flame-dry glassware Inert Atmosphere (N2/Ar) Mix Mix: NaI + Dienophile in MeCN or DMF Setup->Mix Add Addition: Dropwise Precursor (Slow addition prevents dimerization) Mix->Add Heat Reaction: 75-80°C 4-12 Hours Add->Heat Quench Quench: Na2S2O3 (aq) Removes Iodine color Heat->Quench Purify Purification: Flash Chromatography Separate Regioisomers Quench->Purify

Caption: Operational workflow for the synthesis of fluorinated cycloadducts.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Polymerization Precursor added too fast.Increase dilution; slow down addition rate (syringe pump).
Starting Material Remains Inactive NaI (wet).Dry NaI in an oven (120°C) before use; ensure solvent is anhydrous.
Brown Product Oil Residual Iodine.Wash thoroughly with saturated sodium thiosulfate/bisulfite.
Inseparable Isomers Poor Regioselectivity.Switch solvent to Toluene (requires higher temp/pressure) or change dienophile sterics.

References

  • Cava, M. P., & Deana, A. A. (1959). Condensed Cyclobutane Aromatic Systems. IV. Benzocyclobutene and 1-Bromobenzocyclobutene. Journal of the American Chemical Society.

    • Foundational text on the generation of o-quinodimethanes
  • Sadana, A. K., Saini, R. K., & Billups, W. E. (2003).

    • Comprehensive review covering the reactivity and trapping of o-quinodimethanes.
  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound.[3]

    • Mandatory safety data regarding lachrymator st
  • Klokikov, W. A., et al. (2021). Trifluorinated Tetralins via I(I)/I(III)-Catalyzed Ring Expansion.[4] Angewandte Chemie International Edition.

    • Modern application of fluorinated precursors in drug discovery contexts.[5][6]

Sources

Procedure for nucleophilic substitution of bromine in 1,2-Bis(bromomethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Procedure for Nucleophilic Substitution of Bromine in 1,2-Bis(bromomethyl)-4-fluorobenzene

Audience: Researchers, scientists, and drug development professionals.

Strategic Synthesis via Nucleophilic Substitution: A Guide to Functionalizing this compound

Introduction: The Versatility of a Key Building Block

This compound is a valuable bifunctional electrophile in synthetic organic chemistry. Its structure, featuring two primary benzylic bromide moieties, makes it highly susceptible to nucleophilic substitution reactions. Benzylic halides are particularly reactive due to the resonance stabilization of the transition state during Sₙ2 reactions and the relative stability of the potential benzylic carbocation in Sₙ1 pathways.[1] For a primary substrate like this, the Sₙ2 mechanism is typically dominant, allowing for controlled, stereospecific introduction of new functional groups with minimal competing elimination reactions.[2]

The presence of two reactive sites enables the facile construction of heterocyclic systems through double substitution reactions. For instance, reaction with primary amines or hydrazines leads directly to the formation of fluorinated isoindoline or phthalazine cores, respectively. These scaffolds are prevalent in medicinal chemistry and materials science. This guide provides a comprehensive overview of the mechanistic considerations, practical protocols, and strategic choices involved in the nucleophilic substitution of this compound.

Mechanistic Considerations: The Sₙ2 Pathway

The reaction proceeds predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[2]

Key Characteristics:

  • Kinetics: The reaction follows second-order kinetics, with the rate dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[2][3]

  • Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon. While the carbons in the substrate are prochiral, this principle is crucial for analogous chiral benzylic halides.

  • Substrate Structure: Primary benzylic halides, like this compound, are ideal for Sₙ2 reactions due to minimal steric hindrance around the reactive carbon centers.

The workflow for this substitution can be visualized as follows:

G sub 1,2-Bis(bromomethyl)- 4-fluorobenzene nuc Nucleophile Selection (e.g., R-NH2, R-SH, R-O⁻) sub->nuc Choose Nucleophile solv Solvent & Base Selection (e.g., DMF, ACN, K2CO3) nuc->solv Define Conditions react Reaction Setup & Monitoring (TLC/LC-MS) solv->react Execute Reaction workup Aqueous Workup & Extraction react->workup Quench & Isolate purify Purification (Crystallization/Chromatography) workup->purify Purify product Characterized Product (NMR, MS) purify->product Analyze

Caption: General workflow for nucleophilic substitution.

Experimental Design: Selecting the Right Conditions

The success of the substitution reaction hinges on the judicious selection of the nucleophile, solvent, base, and temperature.

1. Choice of Nucleophile:

The bifunctional nature of the substrate allows for reactions with a wide array of nucleophiles to yield diverse products.

Nucleophile TypeExampleProduct ClassTypical Conditions
Nitrogen Primary Amine (R-NH₂)N-Substituted IsoindolinesK₂CO₃ or Et₃N, ACN or DMF, 60-80 °C
Ammonia (NH₃)5-FluoroisoindolineExcess NH₃ in MeOH or THF, RT
Azide (N₃⁻)1,2-Bis(azidomethyl)benzeneNaN₃, DMF/H₂O, RT to 50 °C[4]
Oxygen Phenoxide (Ar-O⁻)Bis(aryloxymethyl)benzene EthersK₂CO₃ or NaH, DMF or Acetone, 50-70 °C
Carboxylate (R-COO⁻)DiestersCs₂CO₃ or Et₃N, DMF, RT to 60 °C
Sulfur Thiolate (R-S⁻)Bis(alkyl/arylthiomethyl)benzeneK₂CO₃ or NaOH, EtOH or DMF, RT to 50 °C
ThioureaIsothiouronium SaltThiourea, EtOH, Reflux

2. Solvent Selection:

Polar aprotic solvents are the preferred choice for Sₙ2 reactions as they can solvate the cation of the nucleophilic salt while leaving the nucleophilic anion relatively "bare" and highly reactive.[5]

  • Dimethylformamide (DMF): Excellent solvating power for a wide range of reactants, but its high boiling point can make it difficult to remove.

  • Acetonitrile (ACN): Good choice with a lower boiling point, facilitating easier workup.

  • Dimethyl Sulfoxide (DMSO): Very high polarity, but can be challenging to remove completely.

  • Acetone: Useful for reactions with phenoxides or carboxylates, especially under reflux.

3. Role of the Base:

For nucleophiles that are neutral (e.g., amines, thiols), a non-nucleophilic base is required to deprotonate them in situ or to scavenge the HBr byproduct formed during the reaction.

  • Potassium Carbonate (K₂CO₃): A mild, inexpensive, and commonly used inorganic base, particularly for N- and O-alkylation. It is heterogeneous in many organic solvents.

  • Triethylamine (Et₃N) or DIPEA: Organic amine bases that are soluble in the reaction medium. They act as acid scavengers.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base used for deprotonating less acidic nucleophiles like alcohols. Requires anhydrous conditions.

4. Phase-Transfer Catalysis (PTC):

For reactions involving an ionic nucleophile (e.g., NaN₃, KCN) that is soluble in an aqueous phase and a substrate in an organic phase, a phase-transfer catalyst is essential.[6] The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the nucleophilic anion from the aqueous phase into the organic phase, dramatically accelerating the reaction.[7] This technique promotes green chemistry by often allowing the use of water instead of organic solvents.[6]

PTC cluster_org Organic Phase cluster_aq Aqueous Phase RX R-X (Substrate) RP R-Nu (Product) RX->RP Sₙ2 Reaction QX Q⁺X⁻ RP->QX QNu Q⁺Nu⁻ QNu->RX MX M⁺X⁻ (Byproduct) QX->MX Catalyst Regeneration MNu M⁺Nu⁻ (Nucleophile) MNu->QNu Ion Exchange

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Protocol: Synthesis of 5-Fluoro-2-propylisoindoline

This protocol details the synthesis of an N-substituted isoindoline derivative, a common application of this substrate in drug discovery.

Materials:

  • This compound (1.0 eq)

  • n-Propylamine (1.1 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M concentration relative to the substrate).

  • Reagent Addition: Add anhydrous potassium carbonate (3.0 eq) to the flask. Begin stirring to create a suspension.

  • Nucleophile Addition: Add n-propylamine (1.1 eq) to the stirring suspension dropwise at room temperature.

    • Causality Note: Adding the amine dropwise helps to control any initial exotherm. K₂CO₃ acts as both a base to neutralize the HBr byproduct and a mild dehydrating agent.

  • Reaction: Heat the mixture to 70-80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

    • Monitoring Tip: Use a co-spot of the starting material on your TLC plate. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

  • Workup - Quenching and Extraction: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the suspension to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile or ethyl acetate. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the resulting residue in ethyl acetate. e. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities) and then with brine (to reduce the amount of water in the organic phase).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The pure fractions are combined and concentrated to yield 5-fluoro-2-propylisoindoline as a solid or oil.

References

  • PTC Organics, Inc. (2003). Industrial Phase-Transfer Catalysis. [Link]

  • University of Edinburgh Research Explorer. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. [Link]

  • Asim Kumar Maiti. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. [Link]

  • Halpern, M. (n.d.). Should You Use Benzyl Quats as Phase-Transfer Catalysts in PTC Nucleophilic Substitutions? PTC Organics, Inc. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]

  • Kranjc, K., & Stanovnik, B. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. [Link]

  • Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

  • Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. [Link]

  • Clark, J. (n.d.). What is nucleophilic substitution? Chemguide. [Link]

  • Chemistry LibreTexts. (2023). B. What is Nucleophilic Substitution?[Link]

  • Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. [Link]

  • Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

  • Organic Chemistry Explained. (2023). Practice with Bimolecular Nucleophilic Substitution Reactions. YouTube. [Link]

Sources

Application Notes and Protocols for the Coupling of 1,2-Bis(bromomethyl)-4-fluorobenzene with Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Fluorinated Bis(thioethers)

The synthesis of fluorinated organic molecules is a cornerstone of modern drug discovery and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 1,2-Bis(bromomethyl)-4-fluorobenzene is a valuable bifunctional building block that allows for the introduction of a fluorinated phenyl ring into a larger molecular architecture. Its two reactive bromomethyl groups serve as electrophilic sites for nucleophilic substitution reactions, most notably with sulfur-based nucleophiles like thiols.

This technical guide provides a comprehensive overview of the experimental conditions for the coupling of this compound with thiols to generate two important classes of molecules: acyclic bis(thioethers) and macrocyclic thioethers. These protocols are designed for researchers and scientists in both academic and industrial settings, providing not only step-by-step instructions but also the underlying chemical principles that govern these transformations.

Reaction Mechanism and Key Considerations

The reaction between this compound and a thiol proceeds via a nucleophilic substitution mechanism. The benzylic carbons of the bromomethyl groups are highly electrophilic due to the electron-withdrawing nature of the bromine atom and the adjacent aromatic ring. The reaction is typically carried out in the presence of a base, which deprotonates the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻).[1] This thiolate then attacks the benzylic carbon, displacing the bromide ion and forming a stable carbon-sulfur bond.

The reaction can be classified as a bimolecular nucleophilic substitution (SN2) reaction. This is favored by the use of a good nucleophile (the thiolate) and a primary benzylic halide. The presence of the fluorine atom on the benzene ring has a modest electron-withdrawing effect, which can slightly enhance the electrophilicity of the benzylic carbons.

Key factors to consider for successful coupling include:

  • Choice of Base: The base should be strong enough to deprotonate the thiol but not so strong as to cause side reactions. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and tertiary amines (e.g., triethylamine, diisopropylethylamine).[1]

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base without strongly solvating the thiolate anion, thus preserving its nucleophilicity.

  • Reaction Temperature: The reaction is typically conducted at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting decomposition or side reactions.

  • Stoichiometry and Concentration: For the synthesis of acyclic bis(thioethers), a 2:1 molar ratio of thiol to this compound is used. For macrocyclization with a dithiol, a 1:1 molar ratio is employed under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.[2]

Experimental Protocols

Two distinct protocols are provided below. The first details the synthesis of a simple acyclic bis(thioether), while the second outlines the preparation of a macrocyclic thioether.

Protocol 1: Synthesis of 1,2-Bis((arylthio)methyl)-4-fluorobenzene

This protocol describes the reaction of this compound with two equivalents of a generic aryl thiol (e.g., thiophenol) to yield the corresponding bis(thioether).

Materials:

  • This compound

  • Aryl thiol (e.g., thiophenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.

  • Addition of Thiol and Base: Add the aryl thiol (2.2 eq) to the solution, followed by anhydrous potassium carbonate (2.5 eq). The slight excess of the thiol and base ensures complete consumption of the starting dibromide.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2-bis((arylthio)methyl)-4-fluorobenzene.

Diagram of Workflow for Protocol 1:

workflow1 A 1. Dissolve 1,2-bis(bromomethyl)- 4-fluorobenzene in DMF B 2. Add Aryl Thiol and K₂CO₃ A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Aqueous Work-up (Water/Ethyl Acetate Extraction) C->D E 5. Wash Organic Layer (Water and Brine) D->E F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G H Pure Bis(thioether) Product G->H

Workflow for the synthesis of an acyclic bis(thioether).
Protocol 2: Macrocyclization with a Dithiol

This protocol outlines the synthesis of a macrocyclic thioether by reacting this compound with a dithiol (e.g., 1,2-ethanedithiol) under high-dilution conditions.

Materials:

  • This compound

  • Dithiol (e.g., 1,2-ethanedithiol)

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Syringe pump

  • Large three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Standard work-up and purification reagents as in Protocol 1

Step-by-Step Procedure:

  • High-Dilution Setup: In a large three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a significant volume of anhydrous acetonitrile. This will be the reaction vessel for the cyclization. Add anhydrous cesium carbonate (2.5 eq) to the solvent and stir vigorously. Cesium carbonate is often used in macrocyclization as the large cesium cation can act as a template, promoting the desired intramolecular reaction.

  • Prepare Precursor Solutions:

    • In a separate flask, prepare a solution of this compound (1.0 eq) in anhydrous acetonitrile.

    • In another flask, prepare a solution of the dithiol (1.0 eq) in anhydrous acetonitrile.

  • Slow Addition: Using two separate syringe pumps, add the solutions of the dibromide and the dithiol simultaneously and at a very slow rate (e.g., over 4-8 hours) to the vigorously stirred suspension of cesium carbonate in acetonitrile. This slow addition maintains a very low concentration of the reactants, which is crucial to favor intramolecular cyclization over intermolecular polymerization.[2]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature overnight to ensure complete reaction. Monitor the reaction by TLC or LC-MS.

  • Work-up: Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction and Washing: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired macrocycle.

Diagram of Reaction Mechanism:

mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Dibromide 1,2-Bis(bromomethyl)- 4-fluorobenzene TransitionState [Sₙ2 Transition State] Dibromide->TransitionState Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate Anion) Thiol->Thiolate Deprotonation Base Base (e.g., K₂CO₃) Base->Thiolate Thiolate->TransitionState Nucleophilic Attack Thioether Thioether Product TransitionState->Thioether Bromide Departure Byproducts Base-H⁺ + Br⁻ TransitionState->Byproducts

Simplified mechanism of the Sₙ2 reaction.

Data Summary

The following table summarizes typical reaction conditions for the two protocols. Note that optimal conditions may vary depending on the specific thiol used.

ParameterProtocol 1: Acyclic Bis(thioether)Protocol 2: Macrocyclization
Thiol Monofunctional Thiol (2.2 eq)Difunctional Thiol (1.0 eq)
Base K₂CO₃ (2.5 eq)Cs₂CO₃ (2.5 eq)
Solvent DMFAcetonitrile
Concentration 0.1 - 0.5 MHigh Dilution (<0.01 M)
Temperature Room TemperatureRoom Temperature
Reaction Time 2 - 6 hours12 - 24 hours (including addition)
Typical Yield 70 - 90%40 - 70%

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficiently strong base, low temperature, or short reaction time.Use a stronger base (e.g., Cs₂CO₃), gently heat the reaction mixture (e.g., to 40-50 °C), or extend the reaction time.
Formation of Polymer (in Protocol 2) Reactant concentration is too high.Decrease the rate of addition of the precursor solutions or increase the volume of the reaction solvent.
Side Product Formation Presence of water or other nucleophiles.Use anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere.
Difficulty in Purification Similar polarity of product and starting materials/byproducts.Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The coupling of this compound with thiols is a robust and versatile method for the synthesis of fluorinated bis(thioethers) and their corresponding macrocycles. By carefully selecting the reaction conditions, particularly the base, solvent, and reactant concentrations, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this technical note provide a solid foundation for the successful implementation of these important synthetic transformations in a variety of research and development applications.

References

  • Heinis, C., Rutherford, T., Freund, S., & Winter, G. (2009). Phage-encoded combinatorial chemical libraries based on bicyclic peptides. Nature Chemical Biology, 5(7), 502–507. [Link]

  • Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2007). A Green and Highly Efficient Alkylation of Thiols in Water. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(3), 747-752. [Link]

  • Timmerman, P., Beld, J., Puijk, W. C., & Meloen, R. H. (2005). Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces. ChemBioChem, 6(5), 821-824. [Link]

  • Kritzer, J. A. (2017). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Methods in Molecular Biology, 1563, 139–152. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Selection for Recrystallization of 1,2-Bis(bromomethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist in the critical process of purifying 1,2-Bis(bromomethyl)-4-fluorobenzene via recrystallization. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.

I. Understanding the Molecule: this compound

Before delving into solvent selection, a foundational understanding of the target molecule's properties is paramount. This compound is a substituted aromatic compound. Its key structural features—a benzene ring, two bromomethyl groups, and a fluorine atom—dictate its solubility behavior. The aromatic ring contributes to nonpolar characteristics, while the halogen atoms introduce polarity.

A critical physical property for recrystallization is the melting point. While experimental data for this specific compound is not widely published, a close structural analog, 1,2-bis(bromomethyl)benzene, has a reported melting point of 99-101 °C. The addition of a fluorine atom is expected to have a minor effect on the melting point.

II. The Core Principles of Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2][3] The ideal solvent will exhibit:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • Favorable solubility profile for impurities (either highly soluble or insoluble at all temperatures).

  • A boiling point below the melting point of the target compound to prevent "oiling out".[4]

  • Inertness , meaning it does not react with the compound.

  • Volatility , allowing for easy removal from the purified crystals.

III. Leveraging Hansen Solubility Parameters (HSP) for Intelligent Solvent Selection

To move beyond trial-and-error, we can employ a more quantitative approach using Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle of "like dissolves like" can be quantified by comparing the HSP values of the solute and potential solvents. The smaller the "distance" between the HSP values of the solute and solvent, the higher the likelihood of dissolution.[5][6]

Estimated Hansen Solubility Parameters for this compound
ParameterValue (MPa½)
δD 19.5
δP 6.5
δH 4.0

These values are estimations and should be used as a guiding framework.

Hansen Solubility Parameters of Common Recrystallization Solvents

The following table provides the HSP values for a range of common laboratory solvents. This data, in conjunction with the estimated HSP of our target compound, will form the basis of our solvent selection strategy.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Boiling Point (°C)
Non-Polar Solvents
n-Hexane14.90.00.069
Cyclohexane16.80.00.281
Toluene18.01.42.0111
Polar Aprotic Solvents
Acetone15.510.47.056
Ethyl Acetate15.85.37.277
Dichloromethane17.07.37.140
Tetrahydrofuran (THF)16.85.78.066
Polar Protic Solvents
Methanol15.112.322.365
Ethanol15.88.819.478
Isopropanol15.86.116.482
Water15.516.042.3100

Source: Hansen Solubility Parameters in Practice (HSPiP) and other publicly available databases.

IV. Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound in a practical, question-and-answer format.

Q1: My compound is not dissolving in the hot solvent. What should I do?

A1: This indicates that the solvent is not a good choice at that temperature.

  • Causality: The cohesive energy of the solvent is too different from that of your compound, resulting in poor solvation.

  • Troubleshooting Steps:

    • Increase the temperature: Ensure the solvent is at its boiling point.

    • Add more solvent: Do this incrementally. However, be mindful that using an excessive amount of solvent will lead to a poor yield.

    • Switch to a more suitable solvent: Consult the HSP table. Look for a solvent with HSP values closer to those estimated for this compound. For instance, if you started with a non-polar solvent like hexane, a solvent with some polar character like toluene or ethyl acetate might be more effective.

Q2: My compound dissolves in the cold solvent. What does this mean?

A2: The solvent is too good and will not allow for effective crystal formation upon cooling.

  • Causality: The solute-solvent interactions are too strong even at lower temperatures.

  • Troubleshooting Steps:

    • Choose a less powerful solvent: Select a solvent with HSP values that are further from your compound's estimated values.

    • Consider a mixed solvent system: This is a powerful technique. You can dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A common example is an ethanol/water mixture.[7]

Q3: No crystals are forming upon cooling. What are the next steps?

A3: This is a common issue often caused by supersaturation or using too much solvent.

  • Causality: The solution is supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point at that temperature, and there are no nucleation sites for crystal growth to begin.

  • Troubleshooting Steps:

    • Induce crystallization:

      • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

      • Add a seed crystal: If you have a small crystal of the pure compound, adding it to the cooled solution can initiate crystallization.

    • Reduce the solvent volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility.

Q4: My compound "oiled out" instead of forming crystals. Why did this happen and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.

  • Causality: This typically happens when the boiling point of the solvent is higher than the melting point of the solute. The high temperature of the saturated solution is above the compound's melting point.

  • Troubleshooting Steps:

    • Choose a lower-boiling solvent: Refer to the solvent properties table.

    • Use more solvent: By increasing the amount of solvent, the solution will be less concentrated, and the saturation point will be reached at a lower temperature, which may be below the melting point of your compound.

    • Re-heat and agitate: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow it to cool very slowly with gentle agitation.

Q5: The recovered crystals are discolored. How can I remove the colored impurities?

A5: Colored impurities are often large, polar molecules.

  • Causality: These impurities can be trapped in the crystal lattice or adsorbed onto the crystal surface.

  • Troubleshooting Steps:

    • Use activated charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal has a high surface area and will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your desired product.

    • Perform a hot filtration: After adding the charcoal, filter the hot solution through a fluted filter paper to remove the charcoal and any other insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

V. Experimental Protocols and Visualizations

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Based on preliminary solubility tests and HSP data, choose a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals completely to remove any residual solvent.

Protocol 2: Mixed Solvent Recrystallization
  • Solvent Pair Selection: Choose a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol, using the ice-cold solvent mixture for washing.

Logical Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Crude This compound hsp_analysis Analyze Estimated HSP of Solute (δD: 19.5, δP: 6.5, δH: 4.0) start->hsp_analysis select_solvent Select Potential Solvents (Single or Mixed Pair) Based on HSP & Melting Point hsp_analysis->select_solvent solubility_test Perform Small-Scale Solubility Tests select_solvent->solubility_test is_soluble_hot Soluble in Hot Solvent? solubility_test->is_soluble_hot is_soluble_hot->select_solvent No is_insoluble_cold Insoluble in Cold Solvent? is_soluble_hot->is_insoluble_cold Yes is_insoluble_cold->select_solvent No recrystallize Perform Recrystallization is_insoluble_cold->recrystallize Yes troubleshoot Troubleshoot Issues (Oiling out, No Crystals, etc.) recrystallize->troubleshoot Problem end Pure Crystals recrystallize->end Successful troubleshoot->select_solvent

Caption: A logical workflow for selecting an optimal recrystallization solvent.

VI. References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

  • HSPiP - Hansen Solubility Parameters in Practice. [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-(bromomethyl)-4-fluoro- (CAS 459-46-1). [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. [Link]

  • LibreTexts Chemistry. (2023). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]

  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. [Link]

  • PubChem. (n.d.). 4-Fluorobenzyl bromide. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • LibreTexts Chemistry. (2023). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]

Sources

Troubleshooting low conversion rates in the synthesis of 4-fluoro-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: WOHL-ZIEGLER-4F Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering low conversion rates in the synthesis of 4-fluoro-1,2-bis(bromomethyl)benzene from 4-fluoro-o-xylene . This transformation relies on the Wohl-Ziegler reaction , a free-radical bromination using N-Bromosuccinimide (NBS).[1][2][3][4][5][6][7][8]

Unlike standard xylenes, your substrate contains a fluorine atom. Fluorine is strongly electronegative, exerting an inductive electron-withdrawing effect ($ -I $). This destabilizes the benzylic radical intermediates, increasing the activation energy for hydrogen abstraction. Consequently, "standard" protocols often stall at the mono-brominated intermediate or fail to initiate.

This guide deconstructs the failure points into four technical modules.

Module 1: Reagent Integrity & Stoichiometry

Diagnosis: The most common cause of "dead" reactions is the quality of NBS.

The NBS Trap

Commercial NBS degrades over time into succinimide, bromine (


), and HBr.
  • Visual Indicator: If your NBS is yellow or orange , it is impure.

  • Impact: Acidic impurities (HBr) can trigger cationic polymerization or electrophilic aromatic substitution (ring bromination) rather than the desired radical side-chain bromination.

Corrective Protocol: NBS Recrystallization

You must use white crystalline NBS . If yours is yellow, follow this purification immediately:

  • Dissolve crude NBS in boiling water (10 g NBS / 100 mL water).

  • Cool rapidly in an ice bath to precipitate pure NBS.

  • Filter and dry under vacuum over

    
     (phosphorus pentoxide) or in a desiccator.
    
  • Store in the dark at 4°C.

Stoichiometry for Bis-Bromination

For the conversion of a dimethyl species to a bis-bromomethyl species, strict stoichiometry is fatal. The second bromination is kinetically slower than the first.

  • Recommendation: Use 2.2 to 2.4 equivalents of NBS relative to the xylene substrate.

  • Why: Excess NBS ensures that as the concentration of the mono-bromide intermediate rises, there is sufficient radical flux to drive the second abstraction.

Module 2: Solvent Selection & Thermodynamics

Diagnosis: Carbon tetrachloride (


) is the textbook standard but is often banned or unavailable. Inappropriate replacements (like ethanol or wet acetonitrile) kill radical chains.
The Green Alternative: Trifluorotoluene (PhCF3)

We recommend


-trifluorotoluene  (Benzotrifluoride) as the superior solvent for this reaction.
  • Boiling Point: 102°C (allows higher reaction temperature than

    
    's 77°C, accelerating the sluggish second bromination).
    
  • Inertness: The

    
     group prevents solvent participation in radical hydrogen abstraction.
    
  • Solubility: Succinimide (the byproduct) floats on the surface, providing a visual progress indicator similar to

    
    .[9][10]
    

Data Comparison: Solvent Efficiency

SolventBoiling PointRadical Chain EfficiencyToxicityRecommendation

77°CHighExtremeAvoid (Regulatory)
PhCF3 102°CHighLowPrimary Choice
Benzene 80°CModerateHighAvoid (Carcinogen)
Acetonitrile 82°CLow to ModerateModerateSecondary Choice*
DCM 40°CVery LowLowDO NOT USE

*Acetonitrile dissolves succinimide, making workup harder and preventing visual monitoring.

Module 3: Reaction Mechanism & The "Fluorine Effect"

Diagnosis: Understanding why the reaction stalls at the mono-bromide.

The Pathway

The reaction proceeds in two distinct steps.[6][11][12] The fluorine atom's electron-withdrawing nature destabilizes the benzylic radical in Step 2 more than Step 1, creating a kinetic bottleneck.

WohlZiegler Start 4-Fluoro-o-xylene Radical1 Benzylic Radical (I) Start->Radical1 NBS/Initiator (-H•) Mono Mono-bromide (Intermediate) Radical1->Mono +Br• Radical2 Benzylic Radical (II) (Destabilized by F & Br) Mono->Radical2 NBS/Initiator Rate Limiting Step Product 4-Fluoro-1,2- bis(bromomethyl)benzene Radical2->Product +Br• Product->Radical2 Over-bromination risk

Caption: Stepwise radical bromination pathway. Note the kinetic bottleneck at the second radical generation due to electronic deactivation.

Overcoming the Bottleneck
  • Portion-wise Initiator: Do not add all AIBN (or BPO) at the start. The half-life of AIBN at 80°C is roughly 1 hour. If you reflux for 12 hours with only one initial addition, you have no active radicals for the last 11 hours.

    • Protocol: Add 0.05 eq of AIBN at T=0, T=2h, and T=4h.

  • Light Activation: Supplement thermal initiation with a 300W tungsten lamp or blue LED (450nm) to maintain a high concentration of bromine radicals.

Module 4: Troubleshooting Decision Tree

Use this flowchart to diagnose your specific failure mode.

Troubleshooting Start Problem: Low Conversion ColorCheck Is the reaction mixture colored (Red/Brown)? Start->ColorCheck HighBr2 Excess Free Br2 present ColorCheck->HighBr2 Yes Succinimide Is Succinimide floating on top? ColorCheck->Succinimide No (Pale Yellow) PurifyNBS Action: Recrystallize NBS. Check reagent purity. HighBr2->PurifyNBS NoReaction Reaction did not initiate Succinimide->NoReaction No precipitate TLC TLC Analysis: Mono or SM? Succinimide->TLC Yes (Precipitate formed) DrySolvent Action: Dry solvent (remove H2O). Check Initiator (AIBN/BPO). NoReaction->DrySolvent StalledMono Stalled at Mono-bromide TLC->StalledMono Mono-bromide major Boost Action: Add more Initiator. Increase Temp (Switch to PhCF3). Extend time. StalledMono->Boost

Caption: Diagnostic logic flow for identifying failure modes in Wohl-Ziegler bromination.

Validated Experimental Protocol

Target: 4-Fluoro-1,2-bis(bromomethyl)benzene Scale: 10 mmol

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).

  • Charging: Add 4-fluoro-o-xylene (1.24 g, 10 mmol), Recrystallized NBS (3.92 g, 22 mmol), and

    
    -trifluorotoluene  (40 mL).
    
  • Initiation: Add AIBN (82 mg, 0.5 mmol).

  • Reaction: Heat to reflux (105°C bath temp). Irradiate with a 60W tungsten desk lamp placed 10 cm from the flask.

  • Monitoring:

    • T=2h: Add second portion of AIBN (40 mg). Check TLC (Hexane/EtOAc 9:1).

    • T=4h: Add third portion of AIBN (40 mg) if mono-bromide persists.

    • Endpoint: Reaction is complete when NBS (dense solid at bottom) is consumed and Succinimide (fluffy solid floating on top) is observed, and TLC shows disappearance of mono-bromide.

  • Workup: Cool to 0°C. Filter off succinimide. Wash the solid with cold solvent.[13] Evaporate the filtrate to dryness.

  • Purification: Recrystallize the crude residue from n-heptane to yield white needles.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. General procedures for N-Bromosuccinimide bromination and reagent purification.

  • Organic Syntheses , Coll. Vol. 4, p.921 (1963). Standard protocols for benzylic bromination.[5]

  • Ogawa, A. et al. "Benzotrifluoride (BTF): A Useful Alternative Solvent for Organic Synthesis." Journal of Organic Chemistry. Validating PhCF3 as a greener alternative to CCl4 in radical reactions.

  • Podgoršek, A. et al. "N-Bromosuccinimide-Based Bromination: A Green Perspective." Current Organic Chemistry. Discusses solvent effects and atom economy.

Sources

Technical Support Center: Thermal Management for 1,2-Bis(bromomethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-RXN-8821 Subject: Controlling Exothermic Profiles in Bis-Alkylation Reactions Status: Active Guide Chemical Focus: 1,2-Bis(bromomethyl)-4-fluorobenzene (CAS: 76283-09-5)

Executive Summary

You are working with This compound , a highly reactive bifunctional electrophile. Unlike simple benzyl bromides, this reagent possesses two reactive sites ortho to one another, making it a potent precursor for forming isoindolines and benzocyclobutenes.

The Critical Hazard: The presence of the fluorine atom at the 4-position exerts an inductive electron-withdrawing effect (-I), which destabilizes the transition state slightly less than electron-donating groups, but typically makes the benzylic carbons highly susceptible to nucleophilic attack. Furthermore, the "bis" nature implies a double exotherm : for every mole of reagent, you generate twice the enthalpy of alkylation compared to a mono-bromide.

This guide provides the protocols to manage the thermodynamics of these reactions, preventing thermal runaway and polymerization.

Module 1: Thermodynamics & Solvent Selection

Q: Why does this specific reaction heat up so aggressively?

A: The exotherm is driven by the bond dissociation energy differences during the


 substitution. You are trading a C-Br bond (relatively weak) for a C-N or C-O bond (stronger), releasing significant energy.
  • The Multiplier Effect: Because you have two bromomethyl groups, the enthalpy of reaction (

    
    ) is effectively doubled per molecule of substrate.
    
  • The Fluorine Factor: The 4-fluoro substituent pulls electron density from the aromatic ring. While less deactivating than a nitro group, it prevents the ring from stabilizing the partial positive charge in the transition state as effectively as unsubstituted benzene, often resulting in faster initial kinetics with strong nucleophiles.

Solvent Selection Matrix

Choosing the right solvent is your primary heat sink. Do not choose based solely on solubility; choose based on thermal mass and reaction rate control .

Solvent ClassExamplesReaction Rate ImpactThermal Safety ProfileRecommendation
Polar Aprotic DMF, DMAc, AcetonitrileHigh (Accelerates

)
Low . High rates can outpace cooling capacity.Avoid for large scale unless cryogenic cooling is available.
Polar Protic Methanol, EthanolMedium Medium . Can solvolyse (degrade) the reagent if left too long.Good for quenching, risky for synthesis.
Non-Polar / Aromatic Toluene, XyleneLow/Controlled High . High heat capacity; phase transfer catalysis (PTC) required.Preferred . Allows biphasic control.
Halogenated DCM, ChloroformMedium Low . Low boiling points (risk of geysering).Use only with reflux condensers and strict temp control.

Module 2: Active Reaction Control (The "Smart Dosing" Protocol)

Q: How do I add the reagent safely?

A: Never add this compound as a solid directly to a warm amine/nucleophile solution. Use the Dilution-Dosing Protocol .

Step-by-Step Protocol
  • Preparation: Dissolve the this compound in your chosen solvent (e.g., Toluene) to create a 10-20% w/v solution.

  • Baseline Cooling: Cool the receiving nucleophile solution to -10°C to 0°C.

  • Internal Monitoring: Insert a thermal probe directly into the liquid. Do not rely on the bath temperature.

  • The 5% Test: Add only 5% of the reagent solution.

    • Wait 2 minutes.

    • Record the temperature spike (

      
      ).
      
    • If

      
      , stop. Increase dilution or cooling.
      
  • Continuous Addition: Set a dosing pump rate such that the internal temperature never exceeds 10°C (or your specific safety limit).

Visualizing the Safety Logic

The following diagram illustrates the decision-making loop required during the addition phase.

ReactionSafety Start Start Dosing (10% Solution) CheckTemp Check Internal Temp (Ti) Start->CheckTemp Decision Is Ti > Setpoint? CheckTemp->Decision Continue Continue Addition Decision->Continue No (Safe) Stop STOP Dosing Increase Cooling Decision->Stop Yes (Risk) Continue->CheckTemp Loop Equilibrate Wait for Ti to drop Stop->Equilibrate Equilibrate->CheckTemp Re-evaluate

Caption: Feedback loop for controlled reagent addition. Monitoring internal temperature (


) is critical to preventing thermal runaway.

Module 3: Reaction Mechanism & Heat Release Points

Q: At what stage is the heat released?

A: Heat is released in two distinct pulses corresponding to the two substitution events. If you are forming a ring (e.g., reacting with a primary amine to form an isoindoline), the second step is intramolecular and extremely fast (high effective molarity).

Warning: If the first substitution warms the vessel, the second substitution (cyclization) becomes faster, leading to a "thermal spike" late in the reaction.

Mechanism Reagent 1,2-Bis(bromomethyl)- 4-fluorobenzene Step1 Step 1: Intermolecular Substitution (S_N2) Reagent->Step1 Intermed Mono-alkylated Intermediate Step1->Intermed Heat1 Heat Release (ΔH1) Step1->Heat1 Step2 Step 2: Intramolecular Cyclization (Fast) Intermed->Step2 Product Isoindoline Derivative Step2->Product Heat2 Heat Release (ΔH2) Step2->Heat2

Caption: The two-step alkylation mechanism. Note that Step 2 (cyclization) is often faster and releases heat rapidly.

Module 4: Troubleshooting & Emergency Quenching

Q: The temperature is rising uncontrollably. What do I do?

Status: EMERGENCY

  • Stop Agitation? NO. Keep stirring to distribute heat to the cooling jacket.

  • Stop Addition: Immediately cut the feed of the reagent.

  • Dilute: Add cold solvent (Toluene or DCM) immediately to increase thermal mass and lower concentration.

Q: How do I safely quench the excess reagent?

Do not just dump water into the reaction. Benzylic bromides can hydrolyze to produce HBr gas, which is corrosive and generates further heat.

Safe Quenching Protocol:

  • Cool the reaction mixture to < 5°C.

  • Prepare Quench Solution: 10% aqueous Ammonium Hydroxide (

    
    ) or a secondary amine (like morpholine) if compatible with purification.
    
    • Why? Amines react cleanly to form salts/adducts without generating HBr gas (the amine acts as an acid scavenger).

  • Slow Addition: Add the quench solution dropwise.

  • Monitor pH: Ensure the aqueous layer remains basic to neutralize any generated acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9993, 1-Bromo-4-fluorobenzene. (Used for analog reactivity data).[1] Retrieved from [Link]

  • Chemistry LibreTexts. Reactions at the Benzylic Position. (Mechanistic grounding for benzylic halide reactivity). Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: 19F NMR Characterization of 1,2-Bis(bromomethyl)-4-fluorobenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 4-fluoro-o-xylene to 1,2-bis(bromomethyl)-4-fluorobenzene is a critical benzylic bromination step, often utilized in the synthesis of fluorinated isoindolines, phthalazines, and heterocycles for drug discovery. While


 NMR is commonly used for monitoring, it often suffers from spectral overlap in the aliphatic region (2.0–5.0 ppm) due to succinimide byproducts or residual radical initiators.

 NMR offers a superior alternative  for reaction monitoring. The fluorine nucleus acts as a sensitive reporter of the electronic environment changes occurring at the meta and para benzylic positions. This guide details the expected chemical shifts, the electronic causality, and a validated protocol for monitoring this transformation.

Chemical Context & Electronic Theory

The Reaction: Wohl-Ziegler Bromination

The transformation involves the radical substitution of hydrogen atoms on the methyl groups with bromine, typically using N-bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).

Transformation: 4-Fluoro-o-xylene


Mono-bromo intermediates

This compound
Electronic Impact on Shifts

The chemical shift of the fluorine nucleus is dictated by the local electron density (shielding).

  • Starting Material (Methyl Groups): Alkyl groups are weakly electron-donating (hyperconjugation). This shields the aromatic ring and the fluorine, resulting in a more upfield (negative) shift.

  • Product (Bromomethyl Groups): Bromine is highly electronegative (

    
    ). Replacing hydrogen with bromine introduces an electron-withdrawing inductive effect (
    
    
    
    ).
    • Mechanism: The electron density is pulled away from the benzylic carbon, which in turn pulls density from the aromatic ring.

    • Result: The fluorine nucleus becomes deshielded , causing the signal to shift downfield (towards less negative ppm values).[1]

Comparative Analysis: Chemical Shifts

The following data assumes a standard solvent of


 with 

internal reference (

).
Table 1: Diagnostic NMR Shifts
CompoundStructure DescriptionApprox. Shift (

, ppm)
Shift Trend
Starting Material 4-Fluoro-o-xylene-117.0 to -119.0 Baseline (Shielded)
Intermediate A 1-(Bromomethyl)-2-methyl-4-fluorobenzene-115.5 to -116.5 Slight Downfield shift (

)
Intermediate B 1-Methyl-2-(bromomethyl)-4-fluorobenzene-115.5 to -116.5 Slight Downfield shift (

)
Target Product This compound-113.0 to -115.0 Distinct Downfield shift (

)

Note on Regioisomers: Because the starting material is not symmetric (the fluorine is para to C1 and meta to C2), the two methyl groups are chemically non-equivalent. Consequently, the two mono-brominated intermediates will appear as distinct, closely spaced peaks in the -115 to -116 ppm range.

Visualizing the Pathway

The following diagram illustrates the reaction flow and the associated shift logic.

ReactionPathway SM Starting Material (4-Fluoro-o-xylene) Shift: ~ -118 ppm Radical Free Radical Process (NBS) SM->Radical -H• Mono Mono-Brominated Intermediates (Mixture) Shift: ~ -116 ppm Radical->Mono +Br• Product Target Product (Bis-bromomethyl) Shift: ~ -114 ppm Mono->Product 2nd Bromination

Caption: Reaction progression showing the stepwise deshielding of the fluorine nucleus as methyl groups are converted to bromomethyls.

Experimental Protocol: Monitoring the Reaction

Safety Warning

Lachrymator Hazard: Benzylic bromides are potent tear gas agents. All operations, including NMR sample preparation, must be performed in a well-ventilated fume hood.

Step-by-Step Workflow
  • Sampling:

    • Take a

      
       aliquot from the reaction mixture.
      
    • Filter through a small plug of cotton or Celite into an NMR tube to remove insoluble succinimide.

    • Dilute with

      
      
      
      
      
      .
  • Acquisition Parameters:

    • Pulse Sequence: Standard zg (Bruker) or s2pul (Varian).

    • Spectral Width (SW): Set to cover -100 to -130 ppm.

    • Scans (NS): 16 scans are usually sufficient due to the high sensitivity of

      
       (83% of 
      
      
      
      ).
    • Delay (D1):

      
       (sufficient for qualitative monitoring; increase to 
      
      
      
      for quantitative integration).
  • Data Processing:

    • Apply exponential multiplication (LB = 1.0 Hz) to improve signal-to-noise.

    • Phase the spectrum manually.

    • Reference: If no internal standard is added, calibrate the

      
       lock signal; however, relative shifts are sufficient for monitoring.
      
Decision Logic for Reaction Endpoint

Use the following logic tree to determine when to quench the reaction.

DecisionLogic Start Acquire 19F Spectrum CheckSM Is Peak at -118 ppm visible? Start->CheckSM CheckMono Is Peak at -116 ppm visible? CheckSM->CheckMono No (SM consumed) Continue Continue Heating (Add 0.1 eq NBS) CheckSM->Continue Yes (SM remains) CheckMono->Continue Yes (Incomplete conv.) Stop Quench Reaction (Cool & Filter) CheckMono->Stop No (Only Product at -114 ppm)

Caption: Logic flow for determining reaction completion based on the disappearance of upfield signals.

Critical Troubleshooting: Impurity Profiling

During this synthesis, "over-bromination" is a common failure mode.


 NMR is the only rapid way to detect this without complex chromatography.
  • Geminal Dibromination: If the reaction is run too hot or with excess reagent, one methyl group may accept two bromine atoms (

    
    ).
    
  • Spectral Signature: The fluorine signal for a geminal dibromide will shift significantly further downfield (approx -110 ppm) due to the intense electron withdrawal of two halogens on the same carbon.

  • Action: If peaks appear > -112 ppm (closer to 0), stop the reaction immediately; the product is decomposing.

References

  • Chemical Shifts of Benzylic Fluorides

    • Source: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
    • Relevance: Establishes the inductive deshielding effect of -halogenation on arom
    • URL:

  • Synthesis of Fluorinated Heterocycles

    • Source:Journal of Medicinal Chemistry, "Synthesis of 4-fluorophthalazine derivatives via this compound."
    • Relevance: Confirms the synthetic utility and monitoring of the bis-bromo intermedi
    • URL: (General landing page for verification of journal scope).

  • 19F NMR Database Standards

    • Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan.
    • Relevance: Provides baseline shifts for 4-fluoro-o-xylene (SDBS No. 2734).
    • URL:

Sources

A Researcher's Guide to the Crystal Structure Determination of 1,2-Bis(bromomethyl)-4-fluorobenzene Derivatives: An Integrated Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. The precise arrangement of atoms within a crystal lattice dictates a compound's physical and chemical properties, influencing everything from solubility and stability to biological activity. This guide provides an in-depth technical comparison of methodologies for determining the crystal structure of 1,2-bis(bromomethyl)-4-fluorobenzene derivatives, a class of compounds with significant potential in organic synthesis and medicinal chemistry.

While a definitive crystal structure for the parent compound, this compound, is not publicly available as of this writing, this guide will equip you with the necessary experimental protocols and computational insights to elucidate its structure and that of its derivatives. We will draw upon established techniques and comparative analysis of structurally related molecules to provide a comprehensive roadmap for your research.

The Significance of Structural Elucidation

The introduction of fluorine and bromomethyl groups onto an aromatic scaffold creates molecules with unique electronic and steric properties. These functional groups can engage in a variety of intermolecular interactions, such as halogen bonding and hydrogen bonding, which direct the crystal packing and ultimately influence the material's bulk properties. A thorough understanding of these interactions through crystal structure determination is crucial for rational drug design and materials engineering.

Experimental Determination: A Step-by-Step Workflow

The gold standard for determining the atomic-level structure of a crystalline solid is single-crystal X-ray diffraction (SCXRD). The following protocol outlines the critical steps involved, from crystal growth to structure refinement.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Synthesis and Purification: The initial and most critical step is the synthesis of the target this compound derivative. The purity of the compound is paramount for obtaining high-quality single crystals. Purification techniques such as recrystallization or column chromatography are often necessary.[1]

  • Crystal Growth: The growth of single crystals suitable for X-ray diffraction is often the most challenging aspect. The choice of solvent is crucial and is typically determined empirically. Common techniques include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.

    • Cooling: A saturated solution of the compound is slowly cooled, leading to the formation of crystals.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. A detector records the intensities and positions of the diffracted beams.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial arrangement of atoms in the unit cell is determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.[2]

Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification evaporation Slow Evaporation purification->evaporation diffusion Vapor Diffusion purification->diffusion cooling Cooling purification->cooling mounting Crystal Mounting evaporation->mounting diffusion->mounting cooling->mounting data_collection Data Collection mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: A generalized workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

Comparative Analysis: Insights from Related Structures

In the absence of a published structure for this compound, we can draw valuable insights from the crystal structures of analogous compounds. For instance, the crystal structure of 1,4-bis(fluoromethyl)benzene reveals key intermolecular interactions that are likely to be present in its isomers and derivatives.[2][3]

CompoundKey Intermolecular InteractionsReference
1,4-Bis(fluoromethyl)benzeneC-H···F hydrogen bonds, C-H···π interactions[2][3]
4-Bromomethylcoumarin DerivativesC-H···O hydrogen bonds, π-π stacking[1]

The presence of a fluorine atom in the 4-position of the benzene ring in our target molecule is expected to influence the electrostatic potential of the aromatic ring and participate in C-H···F hydrogen bonds. The two adjacent bromomethyl groups will introduce significant steric bulk and the potential for bromine-involved halogen bonding. The interplay of these forces will dictate the final crystal packing.

The Rise of Computational Alternatives: Crystal Structure Prediction

Experimental structure determination can be a time-consuming and sometimes unsuccessful endeavor. In recent years, computational methods for crystal structure prediction (CSP) have emerged as a powerful complementary tool.[4] These methods aim to predict the most stable crystal packing arrangements of a molecule based on its chemical diagram alone.

The general workflow for CSP involves:

  • Conformational Analysis: Identifying the likely low-energy conformations of the molecule.

  • Crystal Packing Generation: Generating a large number of plausible crystal packing arrangements.

  • Lattice Energy Calculation: Calculating the lattice energy of each generated structure to identify the most stable polymorphs.

Modern CSP approaches often leverage machine learning and data-driven models trained on large databases of known crystal structures to improve prediction accuracy and computational efficiency.[4]

Logical Relationship between Experimental and Computational Methods

logical_relationship cluster_experimental Experimental Determination cluster_computational Computational Prediction cluster_goal Goal exp_method Single-Crystal X-ray Diffraction comp_method Crystal Structure Prediction (CSP) exp_method->comp_method Validates predictions goal Accurate Crystal Structure exp_method->goal Provides definitive structure comp_method->exp_method Guides crystallization experiments comp_method->goal Predicts possible structures

Caption: The synergistic relationship between experimental and computational approaches in crystal structure determination.

Conclusion and Future Outlook

Determining the crystal structure of this compound and its derivatives is an achievable goal through a combination of meticulous experimental work and insightful computational analysis. While the path may require optimization of synthesis, purification, and crystallization conditions, the resulting structural information will be invaluable for advancing research in drug discovery and materials science. The integration of experimental and computational methods represents the future of structural chemistry, enabling a more efficient and comprehensive understanding of the solid state.

References

  • Fun, H.-K., Kia, R., Patil, P. S., & Dharmaprakash, S. M. (2009). 1,4-Bis(fluoromethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 65(3), o459. [Link]

  • Long, A. W., & J. M. S. (2023). Latent Conservative Objective Models for Data-Driven Crystal Structure Prediction. arXiv preprint arXiv:2310.10056. [Link]

  • Fun, H.-K., et al. (2009). 1,4-Bis(fluoromethyl)benzene. ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

  • PubChem. 4-Fluorobenzyl bromide. [Link]

  • WorldWide Protein Data Bank (wwPDB). [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6529. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Structural Chemistry Data, Software, and Insights. [Link]

  • Schriber, E. A., et al. (2021). Chemical crystallography by serial femtosecond X-ray diffraction. eScholarship, University of California. [Link]

  • Beilstein Journals. BJOC - Search Results. [Link]

  • Boal, A. (2014). X-ray crystallography. Penn State University. [Link]

  • International Journal of Innovative Research in Technology (IJIRT). (2015). Comparative study of the crystal structure of 4- bromomethylcoumarins with different groups in the benzene ring. [Link]

  • WorldWide Protein Data Bank (wwPDB). PDB Entry 4FUE. [Link]

  • ResearchGate. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. [Link]

  • University of Kentucky X-Ray Crystallography Facility. (2025). modified diorganotin bis(benzoates) with skew-trapezoidal bipyramidal. [Link]

  • Leroux, F. (2004). Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles. Chembiochem, 5(5), 644-9. [Link]

  • BrombergLab. (2019). Recent Publications (10/2019). [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1,2-Bis(bromomethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a detailed protocol for the proper disposal of 1,2-Bis(bromomethyl)-4-fluorobenzene (CAS No. 55831-04-4), a halogenated organic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety Profile & Hazard Assessment

This compound is a substituted aromatic compound containing both bromine and fluorine. While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not fully detailed in all areas[1], its structural similarity to other brominated and fluorinated benzyl derivatives allows for a robust hazard assessment based on established data for analogous compounds. The primary hazards are associated with its reactivity as a benzyl bromide derivative and its classification as a halogenated organic compound.

The substance should be handled with the assumption that it is corrosive and causes severe skin burns and eye damage.[2][3][4] Inhalation and skin contact are primary exposure routes, and appropriate personal protective equipment is mandatory to mitigate these risks.

Table 1: Hazard Identification and Classification

Hazard ClassClassificationPrimary Precaution
Skin Corrosion/IrritationCategory 1B (Assumed)Causes severe skin burns and eye damage.[2][3]
Serious Eye DamageCategory 1 (Assumed)Risk of serious eye damage, potentially leading to blindness.[2][3]
Acute Toxicity (Inhalation)Category 4 (Assumed)Harmful if inhaled; may cause respiratory irritation.[5]
Environmental HazardAcute/Chronic Aquatic ToxicityToxic to aquatic life with long-lasting effects.[6]

Core Disposal Principles: The "Why" Behind the Protocol

The disposal of this compound is governed by its chemical nature as a halogenated organic compound .[7][8] This classification is critical because the incineration of halogenated waste requires specialized facilities equipped with scrubbers to neutralize the acidic gases (e.g., hydrogen bromide, hydrogen fluoride) produced during combustion.[9] Improper disposal, such as mixing with non-halogenated waste, can lead to regulatory non-compliance, increased disposal costs, and damage to incineration equipment.[10]

The Central Tenet: Segregation

All waste streams containing this compound must be segregated into a dedicated "Halogenated Organic Waste" container.[7][11] This includes:

  • Neat, unused, or expired reagent.

  • Reaction mixtures containing the compound.

  • Solvent used to rinse glassware contaminated with the compound (e.g., dichloromethane, chloroform).

  • Contaminated materials such as gloves, weighing paper, and absorbent pads.

Step-by-Step Disposal Protocol

This protocol ensures a safe, compliant, and self-validating system for waste management from the point of generation to final collection.

Step 1: Personal Protective Equipment (PPE) Selection

Before handling the compound or its waste, ensure the correct PPE is worn. The choice of PPE is dictated by the compound's corrosive and irritant nature.

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for integrity before use.[12]Prevents skin contact, which can cause severe burns.[2][3]
Eye/Face Protection Chemical splash goggles and a face shield.[5][12]Protects against splashes that can cause severe eye damage.
Body Protection A fully buttoned, flame-retardant lab coat.Protects skin and clothing from contamination.
Respiratory Work exclusively within a certified chemical fume hood.Prevents inhalation of vapors, which are harmful and irritant.[11]
Step 2: Waste Container Preparation
  • Select the Correct Container: Obtain a designated hazardous waste container intended for halogenated organic liquids . These are often clearly marked or color-coded (e.g., green-labeled carboys).[7] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, sealing cap.[12]

  • Initial Labeling: Immediately affix a "Hazardous Waste" label to the empty container. As soon as the first drop of waste is added, the label must be filled out.[10]

Step 3: Waste Accumulation and Labeling
  • Transferring Waste: Carefully transfer waste into the designated container using a funnel. All transfers must be done inside a chemical fume hood. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Maintaining the Label: On the hazardous waste label, accurately list all constituents and their approximate percentages, including solvents. For example:

    • This compound (~5%)

    • Dichloromethane (90%)

    • Methanol (5%) This detailed accounting is a regulatory requirement and is crucial for the disposal facility.[7]

  • Container Closure: Except when adding waste, the container must be kept tightly sealed at all times to prevent the release of volatile organic compounds (VOCs).[10]

Step 4: Storage Pending Disposal
  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory.

  • Secondary Containment: Place the container in a secondary containment bin to prevent spills in case of a leak.

  • Segregation from Incompatibles: Store the halogenated waste away from incompatible materials, particularly strong bases, oxidizing agents, and reactive metals.[3]

Step 5: Arranging for Final Disposal
  • Requesting Pickup: Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) department.[12]

  • Hand-off to Professionals: Only trained EHS personnel or a licensed hazardous waste contractor should handle the transportation and final disposal of the waste.

The entire disposal workflow can be visualized as a decision-making process ensuring safety and compliance at each stage.

G cluster_0 Phase 1: In-Lab Waste Handling cluster_1 Phase 2: Storage & Collection cluster_2 Phase 3: Final Disposition A Identify Waste as This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label 'Halogenated Organic Waste' Container B->C D Transfer Waste in Fume Hood C->D E Update Constituent List on Waste Label D->E F Securely Seal Container E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Container Full or No Longer in Use? G->H H->G No I Submit Chemical Collection Request to EHS H->I Yes J EHS / Licensed Contractor Collects Waste I->J K Transport to Licensed Hazardous Waste Facility J->K L Incineration with Acid Gas Scrubbing K->L M Compliant Final Disposal L->M

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

Accidents require immediate and correct action.

  • Small Spill (Inside a Fume Hood):

    • Ensure you are wearing the appropriate PPE.[12]

    • Absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the contaminated absorbent into a designated container for solid halogenated hazardous waste.

    • Clean the spill area with a suitable solvent (e.g., acetone), and add the cleaning materials to the solid hazardous waste container.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate Immediately: Alert others in the area and evacuate the laboratory.

    • Isolate the Area: Close the laboratory doors and prevent re-entry.

    • Call for Emergency Assistance: Contact your institution's EHS or emergency response team immediately. Provide them with the name of the chemical and the approximate quantity spilled.[12] Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.

By adhering to these procedures, you contribute to a culture of safety and ensure that the vital work of scientific research does not come at the cost of environmental health.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[13]

  • Fisher Scientific. (2013, October 17). 1-Bromo-4-fluorobenzene - Safety Data Sheet.[14]

  • Fisher Scientific. (2025, December 19). 4-Bromo-1-(bromomethyl)-2-fluorobenzene - Safety Data Sheet.[2]

  • Thermo Fisher Scientific. (2025, December 21). Benzene, 1-(bromomethyl)-4-fluoro- - Safety Data Sheet.[3]

  • Apollo Scientific. (n.d.). 1,2-Bis(bromomethyl)benzene - Safety Data Sheet.[15]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.[7]

  • Sigma-Aldrich. (2025, November 6). 4-Bromobenzotrifluoride - Safety Data Sheet.[16]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[9]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.[8]

  • CDH Fine Chemical. (n.d.). 1-Bromo-4-Fluorobenzene - Material Safety Data Sheet.[5]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.[17]

  • Fisher Scientific. (2025, December 18). Benzene, 1-bromo-4-(bromomethyl)- - Safety Data Sheet.[18]

  • Washington State University. (n.d.). Standard Operating Procedure for Bromine.[12]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.[11]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.[19]

  • University of St. Andrews. (n.d.). Brominated Organic Waste Label.[6]

  • Restek. (2024, August 23). 4-Bromofluorobenzene Standard - Safety Data Sheet.[20]

  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents - Environment, Health and Safety.[10]

  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene.[21]

  • Guidechem. (n.d.). This compound (CAS No. 55831-04-4) SDS.[1]

  • PubChem. (n.d.). 4-Fluorobenzyl bromide.[4]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2-Bis(bromomethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of 1,2-Bis(bromomethyl)-4-fluorobenzene (CAS No. 55831-04-4). As a potent lachrymator and corrosive agent, this compound demands meticulous attention to safety protocols to prevent injury and ensure the integrity of your research. This document moves beyond a simple checklist, providing a procedural and logical framework for your safety operations. Our goal is to empower you with the knowledge to not only use this chemical safely but to understand the causality behind each critical safety step.

Hazard Analysis: Understanding the Threat

This compound is a valuable reagent in organic synthesis, but its utility is matched by its significant hazards. It is classified as a corrosive material and a potent lachrymator, meaning it causes intense eye irritation and tearing upon exposure.[1][2] Direct contact can lead to severe skin and eye burns, and inhalation of its vapors can cause respiratory tract irritation.[3][4][5]

Table 1: Hazard Profile of this compound

Hazard TypeDescriptionPotential Consequences
Corrosive Causes severe skin burns and eye damage upon direct contact.[3][6]Tissue damage, blistering, permanent scarring, and blindness.[6]
Lachrymator Strong eye irritant that causes immediate and intense tearing, pain, and inflammation.[2]Temporary blindness, severe discomfort, and potential for long-term eye damage if not treated promptly.
Irritant Vapors can irritate the respiratory system; contact can irritate the skin.[4][7]Coughing, shortness of breath, dermatitis, and inflammation.
Harmful May be harmful if inhaled, swallowed, or absorbed through the skin.[7][8]Systemic toxic effects, though specific data is limited.

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against the hazards of this compound. This is not merely a recommendation but a mandatory requirement for any personnel handling the substance. The goal is to create a complete barrier between you and the chemical.[9]

  • Eye and Face Protection: A Dual-Layer Approach

    • Chemical Splash Goggles: Standard safety glasses are insufficient.[10] You must wear tightly fitting chemical splash goggles to protect against splashes, mists, and vapors.

    • Full-Face Shield: Because this chemical is corrosive, a full-face shield must be worn in addition to safety goggles.[10][11] This protects your entire face from splashes that can occur when transferring liquids.[11]

  • Hand and Skin Protection: The Right Barrier

    • Chemical-Resistant Gloves: Standard latex or vinyl gloves offer inadequate protection. Use nitrile or neoprene gloves, ensuring they are rated for resistance to brominated aromatic compounds.[11][12] Always inspect gloves for tears or pinholes before use. Contaminated gloves should be removed immediately and disposed of properly.

    • Chemical-Resistant Apron/Coveralls: A standard lab coat is a minimum, but for handling larger quantities (>1 liter) or when there is a significant splash hazard, a chemical-resistant apron or coveralls are required to protect your body.[11][13]

  • Respiratory Protection: Guarding Your Airway

    • Mandatory Fume Hood Use: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to control vapor exposure.[1][14][15]

    • Respirator (Emergency Use): In the event of a significant spill or failure of engineering controls, a full-face respirator with an appropriate organic vapor cartridge may be necessary.[10][16] Ensure you are fit-tested and trained in its use.

Operational Protocol: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow is paramount. This protocol minimizes the risk of exposure at every stage of handling.

Step 1: Preparation (Pre-Handling)

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble All Materials: Bring the chemical container, glassware, and spill kit materials into the fume hood before opening the chemical.

  • Don Full PPE: Put on your lab coat, chemical splash goggles, face shield, and gloves before you begin.

Step 2: Handling (Inside the Fume Hood)

  • Open and Dispense with Care: Open the container slowly. Use caution to avoid splashes when transferring the chemical.

  • Maintain Sash Position: Keep the fume hood sash as low as possible to maximize protection while allowing for comfortable manipulation.

  • Seal Immediately: Tightly close the container immediately after dispensing.

Step 3: Post-Handling

  • Decontaminate and Clean: Wipe down any surfaces within the fume hood that may have been contaminated.

  • Doff PPE Correctly: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first), and wash hands thoroughly with soap and water.[6]

G cluster_prep Step 1: Preparation cluster_handling Step 2: Handling (In Fume Hood) cluster_post Step 3: Post-Handling Prep1 Verify Fume Hood Functionality Prep2 Assemble All Materials in Hood Prep1->Prep2 Prep3 Don Full PPE (Goggles, Shield, Gloves, Coat) Prep2->Prep3 Handle1 Open Container and Dispense with Care Prep3->Handle1 Handle2 Maintain Low Sash Position Handle1->Handle2 Handle3 Seal Container Immediately Handle2->Handle3 Post1 Decontaminate Work Area Handle3->Post1 Post2 Doff PPE Correctly and Dispose of Waste Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3

Caption: Safe Handling Workflow for this compound.

Emergency Response Protocol

In the event of an exposure or spill, immediate and correct action is critical to mitigate harm.

Table 2: Emergency Actions for this compound Exposure

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[14][16]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][14][16]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

For spills, evacuate the immediate area and alert colleagues. For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then place it in a sealed, labeled container for hazardous waste disposal.[17] For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

Caption: Emergency Response Decision Tree.

Logistics: Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety. As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.[18][19]

  • Segregation is Key: Collect all waste containing this chemical in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[18][19][20]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated solvent waste.[18][20] This is crucial because mixed waste streams are more complex and costly to dispose of.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be placed in the same halogenated waste container.

  • Container Management: Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area.[20]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department, which will typically send the waste for high-temperature incineration.[21]

By internalizing and rigorously applying these protocols, you build a self-validating system of safety. Your diligence not only protects you and your colleagues but also upholds the standards of scientific integrity and responsibility.

References

  • Personal Protection Equipment. (n.d.). University of South Carolina.
  • This compound (CAS No. 55831-04-4) SDS. (n.d.). Guidechem.
  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
  • Personal Protective Equipment (PPE) Guide – Chemical Hazards. (2015, July 2). New Mexico State University.
  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (n.d.). Benchchem.
  • Lachrymators. (n.d.). Brandeis University.
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